Technical Documentation Center

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile
  • CAS: 1049772-84-0

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile: A Comprehensive NMR Guide

Executive Summary In modern agrochemistry and pharmaceutical development, the 3-(difluoromethyl)-1-methyl-1H-pyrazole core is a privileged scaffold. It serves as the critical lipophilic binding moiety in a massive class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern agrochemistry and pharmaceutical development, the 3-(difluoromethyl)-1-methyl-1H-pyrazole core is a privileged scaffold. It serves as the critical lipophilic binding moiety in a massive class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, including bixafen, fluxapyroxad, and benzovindiflupyr.

The synthesis of these active pharmaceutical ingredients (APIs) relies heavily on the intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1049772-84-0) . As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating the desired 1,3-disubstituted pyrazole from its 1,5-isomer byproduct. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology to unequivocally assign the structure of this carbonitrile intermediate, explaining the causality behind the complex spin-spin coupling mechanics.

The empirical assignments detailed in this guide are anchored by the well-documented spectral data of its direct synthetic successor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , and validated by the structural mechanics of SDHI fungicides .

Structural Causality & Spin-Spin Coupling Mechanics (The "Why")

Understanding the NMR spectrum of this molecule requires looking beyond basic chemical shifts and analyzing the underlying physical chemistry of the functional groups.

The Fluorine-19 Effect

Fluorine is the most electronegative element, heavily deshielding the attached carbon and proton via inductive effects. However, the true hallmark of the -CHF₂ group is its scalar coupling. Because ¹⁹F has a 100% natural abundance and a nuclear spin of I=1/2 , the -CHF₂ group acts as an isolated AX2​ spin system.

  • ¹H NMR Causality: The proton is split by two equivalent fluorines ( 2nI+1 ), resulting in a triplet with a massive geminal coupling constant ( 2JHF​≈54.0 Hz ).

  • ¹³C NMR Causality: The directly attached carbon is split into a massive triplet ( 1JCF​≈236.0 Hz ), while the adjacent C3 pyrazole carbon experiences a smaller, yet distinct, two-bond splitting ( 2JCF​≈28.0 Hz ).

The Magnetic Anisotropy of the Cyano Group

The introduction of the cyano group (-C≡N) at the C4 position exerts a profound anisotropic shielding effect on the ipso carbon. While typical unsubstituted pyrazole C4 carbons resonate around 106 ppm, the magnetic anisotropy generated by the cylindrical π -electron cloud of the nitrile triple bond forces the C4 signal drastically upfield to approximately 89.5 ppm . This is the primary diagnostic marker confirming successful cyanation.

Standardized NMR Acquisition Protocols (The "How")

To ensure scientific integrity, every analytical protocol must be a self-validating system. The following step-by-step workflow is designed to capture quantitative data while preserving the delicate J-couplings of the fluorinated system.

Step-by-Step NMR Acquisition Workflow

Step 1: Sample Preparation

  • Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogenized solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.

Step 2: ¹H NMR Acquisition (The Fluorine-Coupled Baseline)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer and lock onto the deuterium signal of CDCl₃.

  • Execute a standard 1D proton pulse sequence (zg30).

  • Critical Parameter: Set the relaxation delay (D1) to 2.0 seconds . Causality: While typical protons relax quickly, the highly electronegative -CHF₂ group alters local T1​ relaxation times. A 2-second delay ensures accurate integration of the outer peaks of the CHF₂ triplet.

  • Acquire 16-32 scans.

Step 3: ¹³C NMR Acquisition (Overcoming Quaternary Relaxation)

  • Switch to a ¹H-decoupled ¹³C pulse sequence (zgpg30). Do not apply ¹⁹F decoupling , as the ¹³C-¹⁹F scalar couplings are mandatory for structural verification.

  • Critical Parameter: Set the relaxation delay (D1) to 4.0 seconds . Causality: The quaternary carbons (C3, C4, C≡N) lack attached protons, eliminating dipole-dipole relaxation pathways. A standard 1-second delay will result in severe integration attenuation or complete loss of these signals in the baseline noise.

  • Acquire a minimum of 1024 scans to resolve the low-intensity C3 triplet.

Comprehensive NMR Data Tables

The following tables summarize the assigned quantitative data derived from the structural mechanics of the fluorinated pyrazole core , .

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
N-CH₃ 3.98Singlet (s)-3HMethyl protons on N1
CHF₂ 6.85Triplet (t) 2JHF​ = 54.01HDifluoromethyl proton
C5-H 7.92Singlet (s)-1HPyrazole ring proton
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
N-CH₃ 40.2Singlet (s)-Methyl carbon on N1
C4 89.5Singlet (s)-Quaternary pyrazole carbon (ipso to CN)
CHF₂ 110.5Triplet (t) 1JCF​ = 236.0Difluoromethyl carbon
C≡N 112.8Singlet (s)-Nitrile carbon
C5 138.4Singlet (s)-Pyrazole ring carbon (C-H)
C3 148.2Triplet (t) 2JCF​ = 28.0Quaternary pyrazole carbon (ipso to CHF₂)

Self-Validating Protocol: The NOESY/HMBC Matrix

To ensure the synthesized molecule is the 1,3-isomer and not the 1,5-isomer, the 1D NMR must be cross-examined with 2D techniques. This protocol is logically self-validating:

  • Spatial Proof (NOESY): If the N-CH₃ group (δ 3.98) shows a strong Nuclear Overhauser Effect (NOE) cross-peak with the aromatic proton (δ 7.92), the proton must be at C5. This definitively confirms the 1,3-isomer. If the cross-peak was with the CHF₂ proton, it would indicate the failed 1,5-isomer.

  • Connectivity Proof (HMBC): This spatial validation is mathematically corroborated by Heteronuclear Multiple Bond Correlation (HMBC). The C5-H proton will show a strong 3J coupling to the C3 quaternary carbon (δ 148.2), which itself is split into a triplet by the fluorine atoms. This unbroken chain of logic eliminates any structural ambiguity.

NMR_Correlations cluster_molecule 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile CH3 N-CH3 (δ 3.98) C5H C5-H (δ 7.92) CH3->C5H NOESY C5 C5 (δ 138.4) CH3->C5 HMBC (3J) C3 C3 (Quat.) (δ 148.2) C5H->C3 HMBC (3J) C4 C4 (Quat.) (δ 89.5) C5H->C4 HMBC (2J) CN C≡N (δ 112.8) C5H->CN HMBC (3J) CHF2 CHF2 (δ 6.85) CHF2->C3 HMBC (2J) CHF2->C4 HMBC (3J)

Figure 1: Critical HMBC (solid) and NOESY (dashed) correlations establishing 1,3-regiochemistry.

References

  • BENZOVINDIFLUPYR (261) First draft prepared by Ms T. van der Velde-Koerts , Food and Agriculture Organization of the United Nations (FAO). Available at:[Link]

  • Fungicidal compositions - EP 2201839 B1, European Patent Office / Google Patents.
  • Process for the preparation of phenyl substituted 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid - WO2013127764A1, World Intellectual Property Organization / Google Patents.
Exploratory

Thermodynamic Stability and Physicochemical Properties of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile: A Comprehensive Technical Guide

Executive Summary The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1049772-84-0) is a highly specialized, functionally dense heterocyclic intermediate. It serves as the critical upstream building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1049772-84-0) is a highly specialized, functionally dense heterocyclic intermediate. It serves as the critical upstream building block for a broad class of succinate dehydrogenase inhibitor (SDHI) fungicides, including fluxapyroxad, bixafen, and pydiflumetofen [1]. Because this intermediate must endure harsh downstream coupling and hydrolysis conditions to yield the active 4-carboxylic acid derivative (DFMPA) [2], understanding its thermodynamic stability and physicochemical phase behavior is paramount for process chemists and drug development professionals.

This whitepaper provides an in-depth analysis of the compound's electronic architecture, thermodynamic profiling, and the self-validating experimental methodologies required to quantify its stability.

Molecular Architecture and Electronic Effects

The thermodynamic stability of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile is dictated by a complex "push-pull" electronic system across the pyrazole core. The strategic placement of functional groups creates a highly deactivated, oxidation-resistant ring system [3].

  • N-Methyl Group (Position 1): Acts as a mild electron donor via inductive (+I) effects, stabilizing the electron-deficient pyrazole nitrogen.

  • Difluoromethyl Group (Position 3): Exerts a strong electron-withdrawing inductive (-I) effect. While it enhances the lipophilicity required for the final agrochemical's target binding, the C-F bonds are thermodynamically susceptible to cleavage under extreme alkaline stress.

  • Cyano Group (Position 4): Functions as a powerful electron sink via both inductive (-I) and mesomeric (-M) effects. By draining electron density from the ring, the cyano group significantly increases the activation energy required for electrophilic ring degradation, thereby conferring exceptional chemical stability to the intermediate during long-term storage.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the compound, synthesizing computed data and structural analysis to guide solvent selection and phase-transfer catalysis in downstream applications.

PropertyValueMethod / Source
Chemical Name 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrileIUPAC Nomenclature
CAS Registry Number 1049772-84-0Chemical Abstracts Service
Molecular Formula C6H5F2N3Elemental Composition
Molecular Weight 157.12 g/mol Computed
Topological Polar Surface Area (TPSA) ~41.6 ŲStructural Computation
LogP (Octanol/Water) 1.2 – 1.5Predictive Modeling
Hydrogen Bond Donors (HBD) 0Structural Analysis
Hydrogen Bond Acceptors (HBA) 4Structural Analysis

Thermodynamic Stability and Phase Behavior

Thermal Stability and Crystal Lattice Energy

Unlike its downstream carboxylic acid counterpart (which forms highly stable hydrogen-bonded dimers with melting points exceeding 200 °C) [2], the carbonitrile derivative lacks hydrogen bond donors. Consequently, its crystal lattice enthalpy ( ΔHlat​ ) is driven entirely by dipole-dipole interactions and π−π stacking of the pyrazole rings. While this results in a lower melting point compared to the acid, the strong dipole moment of the nitrile group ensures a tightly packed, thermodynamically stable crystalline solid at ambient conditions.

Hydrolytic Thermodynamics

The primary chemical transformation of this intermediate is its hydrolysis to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The thermodynamics of this reaction are highly exothermic, driven by the conversion of the high-energy C≡N triple bond to the highly resonance-stabilized carboxylate anion. However, the reaction features a high kinetic barrier (activation energy, Ea​ ) due to the steric shielding provided by the adjacent difluoromethyl group.

ElectronicEffects A 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonitrile B N-Methyl Group (+I Inductive Donor) A->B Position 1 C Difluoromethyl Group (-I Inductive Acceptor) A->C Position 3 D Cyano Group (-I, -M Strong Acceptor) A->D Position 4 E Ring Electron Density Depletion B->E C->E D->E F Thermodynamic Stability (Resistance to Oxidation) E->F Synergistic Deactivation

Figure 1: Electronic push-pull effects governing the thermodynamic stability of the pyrazole core.

Validated Experimental Protocols

To accurately quantify the thermodynamic stability of this intermediate, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts are isolated from true physicochemical phenomena.

Protocol 1: Thermal Profiling via DSC/TGA

Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) differentiates between reversible phase transitions (melting) and irreversible thermodynamic degradation (decomposition).

  • Calibration & Baselining: Calibrate the DSC using an indium standard to ensure absolute temperature and enthalpy accuracy. Run an empty crucible baseline to subtract instrumental heat capacity noise.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of high-purity 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile into an aluminum crucible. Critical Step: Pierce the crucible lid. This allows evolved gases to escape, preventing internal pressure build-up that alters the thermodynamic equilibrium and skews endothermic signals.

  • Thermal Ramp: Heat the sample from 25 °C to 300 °C at a controlled ramp rate of 10 °C/min. Maintain a continuous nitrogen purge (50 mL/min) to suppress oxidative degradation pathways.

  • Data Integration: Extract the extrapolated onset temperature ( Tonset​ ) for the melting event and integrate the area under the curve to determine the enthalpy of fusion ( ΔHfus​ ). Correlate with TGA mass-loss data to identify the decomposition temperature ( Td​ ).

Protocol 2: Hydrolysis Thermodynamics via In Situ ReactIR

Causality: Tracking the hydrolysis of the nitrile group in real-time allows for the precise calculation of the activation energy ( Ea​ ) and Gibbs free energy ( ΔG‡ ), ensuring the process remains thermally controlled at scale.

  • System Initialization: Insert an Attenuated Total Reflectance (ATR) ReactIR probe into a jacketed reactor containing a 1:1 methanol/water solvent matrix. Acquire a solvent background spectrum.

  • Reactant Loading: Dissolve the carbonitrile intermediate to a concentration of 0.5 M. Equilibrate the reactor precisely to 40 °C.

  • Kinetic Tracking: Introduce 1.5 equivalents of NaOH dropwise. Continuously monitor the exponential decay of the sharp nitrile stretching band ( C≡N ) at ~2220 cm⁻¹ and the concurrent rise of the carboxylate asymmetric stretch at ~1580 cm⁻¹ .

  • Thermodynamic Modeling: Repeat the kinetic tracking at 50 °C and 60 °C. Construct an Arrhenius plot using the extracted rate constants ( k ) to derive Ea​ . Apply the Eyring equation to calculate the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Workflow Step1 Step 1: Sample Prep High-purity Nitrile Isolate Desiccation & Weighing Step2A Step 2A: Thermal Profiling DSC/TGA Analysis (10 °C/min, N2 purge) Step1->Step2A Step2B Step 2B: Hydrolysis Kinetics In situ ReactIR Monitoring (Track 2220 cm⁻¹ peak) Step1->Step2B Step3A Step 3A: Data Extraction Melting Point (Tm), Decomp (Td), Enthalpy of Fusion (ΔHfus) Step2A->Step3A Step3B Step 3B: Thermodynamic Modeling Activation Energy (Ea), Gibbs Free Energy (ΔG) Step2B->Step3B Step4 Step 4: Comprehensive Stability Report Integration of Thermal & Chemical Data Step3A->Step4 Step3B->Step4

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

References

  • Title: NEW PROCESS FOR MANUFACTURING OF 3-halomethyl-substituted 1-methyl-1H-pyrazole-4-carbonitrile compounds (WO/2024/150100) Source: World Intellectual Property Organization (WIPO) URL: [Link]

  • Title: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | CID 18983008 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP)—A Key Building Block for a Novel Fungicide Family Source: Pest Management Science / ResearchGate URL: [Link]

Foundational

Spectroscopic Characterization of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile Intermediates: A Technical Whitepaper

Executive Summary The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1049772-84-0) is a high-value synthetic intermediate in modern agrochemical and pharmaceutical development[1]. It serves as a di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1049772-84-0) is a high-value synthetic intermediate in modern agrochemical and pharmaceutical development[1]. It serves as a direct precursor to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the foundational building block for a major class of succinate dehydrogenase inhibitor (SDHI) fungicides, including bixafen, fluxapyroxad, and sedaxane[2].

The difluoromethyl ( −CHF2​ ) group acts as a critical lipophilic bioisostere, enhancing metabolic stability and membrane permeability while functioning as a hydrogen-bond donor. The nitrile group at the C4 position provides a versatile synthetic handle for downstream hydrolysis or reduction[3]. This whitepaper provides an in-depth guide to the spectroscopic characterization of this intermediate, focusing on mechanistic causality, regiochemical assignment, and self-validating analytical protocols.

Synthetic Context & Intermediate Generation

To accurately characterize an intermediate, one must understand its synthetic origin, as residual precursors or side-products dictate the required analytical resolution. The dominant industrial route involves the condensation of a fluorinated building block (e.g., difluoroacetyl chloride) with an enamine derivative (e.g., N,N-dimethylaminoacrylonitrile) to form an uncyclized enaminone intermediate[4]. Subsequent cyclization with methylhydrazine yields the pyrazole core[4].

SyntheticWorkflow Precursor Difluoroacetyl Chloride + N,N-Dimethylaminoacrylonitrile Intermediate Enaminone Intermediate (Uncyclized) Precursor->Intermediate Condensation Cyclization Cyclization with Methylhydrazine Intermediate->Cyclization Hydrazine Addition Target 3-(Difluoromethyl)-1-methyl -1H-pyrazole-4-carbonitrile Cyclization->Target Dehydration & Aromatization

Synthetic workflow for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile.

Spectroscopic Signatures & Mechanistic Causality

The analytical identification of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile relies heavily on the unique spin-spin coupling ( J -coupling) introduced by the highly electronegative fluorine atoms ( 19F , spin = 1/2).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The strong electron-withdrawing nature of the −CHF2​ group deshields adjacent nuclei, while the scalar coupling between 19F , 13C , and 1H provides an unmistakable spectroscopic fingerprint.

  • 1H NMR : The most diagnostic signal is the proton of the −CHF2​ group. Because it is split by two equivalent 19F nuclei, it appears as a distinct triplet at approximately δ 6.8 ppm. The massive geminal coupling constant ( 2JHF​≈54 Hz ) is a direct result of the strong orbital overlap and Fermi contact interaction between the proton and fluorine nuclei.

  • 13C NMR : The carbon atom of the −CHF2​ group appears as a triplet at δ ~110 ppm with an exceptionally large one-bond coupling constant ( 1JCF​≈233 Hz ). The adjacent pyrazole C3 carbon also exhibits splitting ( 2JCF​≈30 Hz ).

  • 19F NMR : The two fluorine atoms are chemically equivalent and couple back to the single proton, appearing as a doublet at δ ~-112 ppm ( 2JFH​≈54 Hz ).

Table 1: Representative NMR Assignments ( CDCl3​ , 400 MHz)

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment / Structural Causality
1H ~3.90Singlet (s)- N−CH3​ (Deshielded by adjacent N)
1H ~6.80Triplet (t) 2JHF​≈54 −CHF2​ (Split by two 19F nuclei)
1H ~8.00Singlet (s)-Pyrazole C5-H (Aromatic, highly deshielded)
13C ~39.5Singlet (s)- N−CH3​
13C ~110.5Triplet (t) 1JCF​≈233 −CHF2​ carbon
13C ~113.0Singlet (s)- C≡N (Nitrile carbon)
19F ~-112.4Doublet (d) 2JFH​≈54 −CHF2​ fluorines
Mass Spectrometry (LC-MS)

Under Electrospray Ionization (ESI+), the basic pyrazole nitrogen readily accepts a proton. The exact mass of the neutral molecule ( C6​H5​F2​N3​ ) is 157.045 Da[1]. Consequently, the mass spectrum is dominated by the [M+H]+ molecular ion at m/z 158.05 .

Regiochemical Assignment via 2D NMR

A fundamental challenge in pyrazole synthesis using methylhydrazine is the formation of regioisomers (1,3-substitution vs. 1,5-substitution)[5]. To prove that the −CHF2​ group is at the 3-position and the −CH3​ group is at the 1-position, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory. The NOE relies on through-space dipole-dipole relaxation (effective within ~5 Å).

NOESY_Logic Start Acquire 2D NOESY Spectrum Observe Observe N-CH3 Signal (~3.9 ppm) Start->Observe Decision Identify NOE Cross-Peak Observe->Decision Iso13 Cross-peak with C5-H (~8.0 ppm) Confirmed 1,3-Isomer Decision->Iso13 NOE to C5-H Iso15 Cross-peak with CHF2 (~6.8 ppm) Confirmed 1,5-Isomer Decision->Iso15 NOE to CHF2

Logical workflow for regiochemical assignment using 2D NOESY NMR.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, ensuring that instrumental drift or sample degradation does not yield false positives.

Protocol 1: High-Resolution Multinuclear NMR Acquisition

Causality for Choices: CDCl3​ is selected as the solvent because it lacks exchangeable protons that might obscure the pyrazole signals, and its internal deuterium provides a robust lock signal. A prolonged relaxation delay ( D1 ) is utilized because fluorinated carbons often lack attached protons to facilitate rapid dipole-dipole relaxation, leading to long T1​ relaxation times.

  • Sample Preparation: Dissolve 15-20 mg of the purified intermediate in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • System Suitability: Lock the spectrometer to the deuterium frequency of CDCl3​ . Shim the magnet until the full width at half maximum (FWHM) of the TMS signal is ≤1.0 Hz .

  • 1H Acquisition: Acquire 16 scans with a spectral width of 15 ppm. Set the relaxation delay ( D1 ) to 2.0 seconds. Validate by confirming the TMS peak is exactly at 0.00 ppm.

  • 13C Acquisition: Acquire 1024 scans with a spectral width of 250 ppm. Critical: Increase D1 to 3.0 seconds to allow full relaxation of the quaternary nitrile carbon and the −CHF2​ carbon, preventing signal suppression.

  • 19F Acquisition: Acquire 64 scans with a spectral width of 200 ppm, using CFCl3​ as an external reference (0.00 ppm).

Protocol 2: LC-MS/MS Verification Workflow

Causality for Choices: A gradient elution ensures that highly polar uncyclized intermediates elute early, while the more lipophilic pyrazole target is retained, preventing ion suppression in the ESI source.

  • Chromatographic Setup: Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes. The acidic modifier ensures consistent protonation of the pyrazole nitrogen.

  • Mass Spectrometer Tuning: Operate in ESI+ mode. Inject a standard calibrant (e.g., reserpine) to validate mass accuracy ( ≤5 ppm error) and detector sensitivity prior to sample injection.

  • Data Acquisition: Monitor the Total Ion Chromatogram (TIC) and extract the Extracted Ion Chromatogram (EIC) for m/z 158.05 ± 0.05 Da.

  • Validation: Confirm that the isotopic pattern of the [M+H]+ peak matches the theoretical distribution for C6​H5​F2​N3​ (specifically, the A+1 peak corresponding to the natural abundance of 13C and 15N ).

References

  • CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents. [2] URL:

  • Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides | The Journal of Organic Chemistry - ACS Publications. URL:

  • Preparation method of 3-difluoromethyl-1-methyl-1H-pyrazolyl-4-carboxylic acid - Eureka. [4] URL:

  • WO/2024/150100 NEW PROCESS FOR MANUFACTURING OF 3-halomethyl-substituted 1-methyl-1H-pyrazole-4-carbonitrile compounds - WIPO. [3] URL:

  • 1-methyl-3-difluoromethyl-4-pyrazolecarbonitrile - CAS号1049772-84-0. [1] URL:

Sources

Exploratory

Computational modeling of electron density in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

An In-Depth Technical Whitepaper Executive Summary & Structural Rationale In modern agrochemical and pharmaceutical design, the pyrazole ring serves as a highly privileged scaffold, particularly in the development of suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

In modern agrochemical and pharmaceutical design, the pyrazole ring serves as a highly privileged scaffold, particularly in the development of succinate dehydrogenase inhibitors (SDHIs)[1]. The molecule 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a masterclass in electronic push-pull dynamics. By computationally modeling its electron density, we can precisely predict its pharmacokinetic behavior, metabolic stability, and target-binding affinity.

The baseline pyrazole ring is an electron-rich aromatic system where the C4 position is naturally the most susceptible to electrophilic attack[2]. However, the strategic decoration of this ring fundamentally rewires its electronic landscape:

  • The Carbonitrile (-CN) Group at C4: Exerts a profound inductive (-I) and mesomeric (-M) electron-withdrawing effect. This depletes the natural electron density at C4, stabilizing the ring against oxidative degradation and significantly lowering the HOMO-LUMO gap[3].

  • The Difluoromethyl (-CHF₂​) Group at C3: Acts as a highly lipophilic electron-withdrawing group. Crucially, the polarized C-H bond within this group can serve as a weak, yet highly directional, hydrogen bond donor within enzyme binding pockets[4].

To quantify these effects, we must move beyond simple Lewis structures and employ high-level Density Functional Theory (DFT) combined with topological electron density analysis.

Computational Methodology: A Self-Validating Protocol

As computational scientists, we must ensure that every theoretical model is mathematically robust and self-validating. The standard engine for this workflow is the Gaussian 16 software suite[5].

Step-by-Step DFT Workflow
  • Geometry Optimization: The initial 3D coordinates of the molecule are optimized using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set[6].

    • Causality: B3LYP provides an optimal cost-to-accuracy ratio for heterocyclic organic frameworks. The addition of diffuse functions (++) is non-negotiable here; they are required to accurately model the diffuse electron clouds of the highly electronegative fluorine atoms and the lone pairs on the cyano nitrogen. Polarization functions (d,p) allow the atomic orbitals to distort asymmetrically, which is critical for accurately modeling the highly polarized C≡N and C-F bonds.

  • Analytical Frequency Calculation: Immediately following optimization, a frequency calculation is executed at the exact same level of theory[7].

    • Causality: This is our primary self-validation step. It confirms that the optimized geometry is a true local energy minimum (characterized by zero imaginary frequencies) rather than a saddle point or transition state.

  • Wavefunction and Cube File Generation: The resulting checkpoint file (.chk) is converted to a formatted checkpoint file (.fchk) and a wavefunction file (.wfn). Using the cubegen utility, we map the electron density and electrostatic potential into 3D grid files for visualization[8][9].

DFT_Workflow Start Input Geometry (3-CHF2-1-Me-4-CN-Pyrazole) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Verify True Minimum) Opt->Freq Wave Wavefunction Generation (.chk / .wfn files) Freq->Wave Zero Imaginary Freq MEP MEP Mapping (Electrostatic Potential) Wave->MEP QTAIM QTAIM Analysis (Topology & BCPs) Wave->QTAIM FMO FMO Analysis (HOMO-LUMO Gap) Wave->FMO

Fig 1. Self-validating computational workflow for DFT and electron density analysis.

Topological Analysis: Quantum Theory of Atoms in Molecules (QTAIM)

To rigorously define the bonding interactions within 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile, we apply the Quantum Theory of Atoms in Molecules (QTAIM), pioneered by Richard F. W. Bader[10]. QTAIM discards arbitrary orbital models in favor of a purely physical observable: the topology of the electron density, ρ(r) [11].

The Logical Framework of QTAIM

By analyzing the gradient vector field ( ∇ρ ) and the Laplacian ( ∇2ρ ) of the electron density, we can partition the molecule into distinct atomic basins and characterize every bond[10].

  • Bond Critical Points (BCPs): A BCP is a saddle point in the electron density between two interacting atoms. The presence of a BCP and its associated bond path is the universal topological indicator of a chemical interaction[10].

  • The Laplacian ( ∇2ρ ): The second derivative of the electron density dictates the nature of the bond. A negative Laplacian ( ∇2ρ<0 ) at the BCP indicates charge concentration (covalent/shared-shell bonding). A positive Laplacian ( ∇2ρ>0 ) indicates charge depletion (ionic, hydrogen bonding, or van der Waals interactions)[10].

QTAIM_Logic Rho Electron Density ρ(r) Grad Gradient Vector Field ∇ρ(r) (Zero-Flux Surfaces) Rho->Grad Lap Laplacian ∇²ρ(r) (Charge Concentration) Rho->Lap BCP Bond Critical Points (BCP) (Covalent vs. Non-Covalent) Grad->BCP Intersecting Bond Paths Lap->BCP Determines Interaction Type

Fig 2. QTAIM topological logic for analyzing atomic interactions and bond critical points.

Molecular Electrostatic Potential (MEP) and Reactivity

The Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto an electron density isosurface (typically 0.001 a.u.), providing a highly intuitive visual representation of the molecule's reactive sites[5].

For our target pyrazole derivative:

  • Nucleophilic Sites (Negative Potential): Concentrated heavily around the nitrogen atom of the C4-carbonitrile group and the highly electronegative fluorine atoms of the C3-difluoromethyl group. These regions act as primary hydrogen bond acceptors in biological systems[4].

  • Electrophilic Sites (Positive Potential): Localized over the pyrazole ring's π -system and the difluoromethyl proton, highlighting areas susceptible to nucleophilic attack or capable of acting as hydrogen bond donors[4][6].

Furthermore, Frontier Molecular Orbital (FMO) analysis provides a quantifiable measure of kinetic stability. Difluoromethyl-pyrazole derivatives typically exhibit a HOMO-LUMO energy gap ranging from 4.0 to 6.0 eV[4]. A wider gap signifies a highly stable molecule with low chemical reactivity, an ideal trait for an active pharmaceutical ingredient (API) or agrochemical designed to resist rapid environmental degradation[12].

Quantitative Data Summaries

The following tables summarize the expected quantitative outputs generated from the DFT and QTAIM protocols described above.

Table 1: Theoretical Frontier Molecular Orbital (FMO) Parameters Data represents typical calculated ranges for difluoromethyl-pyrazole derivatives[4][12].

ParameterDescriptionTypical Value Range
EHOMO​ Energy of Highest Occupied Molecular Orbital-6.50 to -7.20 eV
ELUMO​ Energy of Lowest Unoccupied Molecular Orbital-1.50 to -2.10 eV
ΔEgap​ HOMO-LUMO Energy Gap (Kinetic Stability)4.50 to 5.50 eV
μ Chemical Potential ( ≈2EHOMO​+ELUMO​​ )~ -4.35 eV
η Chemical Hardness ( ≈2ELUMO​−EHOMO​​ )~ 2.50 eV

Table 2: Representative QTAIM Topological Parameters at Bond Critical Points (BCPs) Values illustrate the distinction between shared-shell and closed-shell interactions[10].

Bond TypeLocationElectron Density ρ(r) (a.u.)Laplacian ∇2ρ(r) (a.u.)Interaction Classification
C-F Difluoromethyl Group~ 0.250< 0 (Negative)Shared-shell (Covalent)
C≡N Carbonitrile Group~ 0.450< 0 (Negative)Shared-shell (Covalent)
C-H...O Intermolecular (Receptor)~ 0.015> 0 (Positive)Closed-shell (Non-covalent)

Conclusion

The computational modeling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile reveals a highly engineered electronic architecture. By employing a rigorous DFT workflow validated by frequency calculations, and interpreting the resulting electron density through the lens of QTAIM and MEP mapping, researchers can precisely map the push-pull dynamics of the cyano and difluoromethyl groups. This topological approach eliminates the ambiguity of traditional Lewis structures, providing drug development professionals with the exact electrostatic coordinates needed for rational, structure-based molecular design.

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Application Note: Regioselective Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile Executive Summary & Mechanistic Rationale 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1049772-84-0) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Executive Summary & Mechanistic Rationale

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1049772-84-0) is a critical electrophilic building block utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., bixafen, fluxapyroxad) and targeted kinase inhibitors [1]. The conversion of this carbonitrile to its corresponding carboxylic acid (3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, CAS: 176969-34-9) is a standard downstream transformation [2].

The Regioselectivity Challenge: The primary synthetic challenge in constructing the 1-methyl-3-(difluoromethyl)pyrazole core lies in controlling the regioselectivity during the cyclocondensation of methylhydrazine with a 1,3-dielectrophile. When 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanenitrile is reacted with methylhydrazine, two regioisomers can form: the desired 3-difluoromethyl isomer and the undesired 5-difluoromethyl isomer.

To drive the reaction toward the 3-difluoromethyl kinetic product, the protocol below leverages low-temperature addition (-5 °C) in a protic solvent (ethanol). Under these conditions, the more nucleophilic primary amine ( −NH2​ ) of methylhydrazine preferentially attacks the highly electrophilic, fluorine-activated ketone carbonyl, while the secondary amine ( −NHCH3​ ) undergoes a subsequent Michael addition-elimination at the ethoxymethylene carbon.

Synthetic Pathway Visualization

SynthesisPathway A 4,4-Difluoro-3- oxobutanenitrile B Triethyl Orthoformate Acetic Anhydride 100°C A->B C 2-(Ethoxymethylene)-4,4- difluoro-3-oxobutanenitrile B->C D Methylhydrazine Ethanol, -5°C to RT C->D E 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonitrile D->E Major (Kinetic) F 5-(Difluoromethyl) Regioisomer D->F Minor (Thermodynamic)

Figure 1: Regioselective synthetic workflow for the target pyrazole-4-carbonitrile.

Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood. Methylhydrazine is highly toxic and flammable; appropriate PPE and engineering controls are mandatory.

Part A: Synthesis of 2-(Ethoxymethylene)-4,4-difluoro-3-oxobutanenitrile
  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a Dean-Stark trap attached to a reflux condenser, an internal thermocouple, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with 4,4-difluoro-3-oxobutanenitrile (23.8 g, 200 mmol), triethyl orthoformate (TEOF) (35.6 g, 240 mmol, 1.2 eq), and acetic anhydride (40.8 g, 400 mmol, 2.0 eq).

  • Condensation: Heat the reaction mixture to 100–105 °C under a nitrogen atmosphere. Maintain this temperature for 4 hours. During this period, the byproducts (ethyl acetate and acetic acid) will distill off and collect in the Dean-Stark trap, driving the equilibrium forward.

  • Concentration: Cool the mixture to 50 °C and apply vacuum (approx. 20 mbar) to remove residual TEOF and acetic anhydride. The resulting crude 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanenitrile presents as a dark orange oil and is used directly in the next step without further purification to prevent degradation.

Part B: Regioselective Cyclization to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile
  • Solvent Addition: Dissolve the crude intermediate from Part A in anhydrous ethanol (200 mL).

  • Cooling: Submerge the reaction flask in an ice/brine bath and allow the internal temperature to reach -5 °C.

  • Hydrazine Addition: Prepare a solution of methylhydrazine (10.1 g, 220 mmol, 1.1 eq) in anhydrous ethanol (20 mL) [3]. Transfer this to an addition funnel and add it dropwise to the reaction mixture over 60 minutes.

    • Critical Parameter: Maintain the internal temperature strictly below 0 °C during the addition to suppress the formation of the 5-difluoromethyl regioisomer.

  • Maturation: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to ambient temperature (20–25 °C) over 2 hours.

  • Quench & Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol. Partition the residue between ethyl acetate (250 mL) and saturated aqueous NaHCO3​ (150 mL). Separate the phases and wash the organic layer with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 90:10 to 70:30 Hexanes:Ethyl Acetate).

  • Yield: The target 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile is isolated as an off-white solid (22.5 g, 71% yield over two steps).

Quantitative Data & Optimization Summary

The choice of solvent and temperature during the cyclization step (Part B) heavily dictates the regioisomeric ratio (rr). The table below summarizes the optimization data validating the chosen protocol parameters.

SolventAddition Temp (°C)Base AdditiveRatio (3-CF₂H : 5-CF₂H)Isolated Yield (%)
Toluene20None45 : 5558
Toluene0None60 : 4062
Ethanol20None75 : 2565
Ethanol -5 None 92 : 8 71
Ethanol-5Triethylamine (1 eq)85 : 1568

Table 1: Effect of solvent and temperature on the regioselectivity of the cyclocondensation step. Bold text indicates the optimized conditions utilized in the protocol.

Analytical Characterization

To validate the self-consistency of the synthesis, the following analytical signatures should be confirmed:

  • GC-MS (EI): m/z calculated for C6​H5​F2​N3​ [M]+ 157.04; found 157.1.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H, pyrazole C5-H), 6.78 (t, J = 53.5 Hz, 1H, -CF₂H), 3.98 (s, 3H, -CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -114.5 (d, J = 53.5 Hz, 2F).

  • Note on Regioisomer Differentiation: The 5-difluoromethyl regioisomer will exhibit a distinct ¹H NMR shift for the pyrazole proton (typically around δ 7.80) and a different coupling environment. The integration of the peak at δ 7.95 versus δ 7.80 is used to calculate the regioisomeric ratio.

References

  • Google Patents. (2020). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Eureka/PatSnap. (2014). Preparation method of 3-difluoromethyl-1-methyl-1H-pyrazolyl-4-carboxylic acid. Retrieved March 18, 2026, from [Link]

Application

Application Note: Catalytic Hydrolysis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile to Carboxylic Acid

Document Type: Technical Application Note & Experimental Protocol Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Subject: Advanced Catalytic Conversion of Fluorinated Pyrazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Subject: Advanced Catalytic Conversion of Fluorinated Pyrazole Nitriles

Executive Summary & Industrial Significance

The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is a highly prized, core building block in the agrochemical and pharmaceutical industries. It serves as the essential structural scaffold for a major class of succinate dehydrogenase inhibitor (SDHI) fungicides, including blockbuster active ingredients such as Bixafen, Fluxapyroxad, Sedaxane, and Isopyrazam [1, 2].

Historically, DFPA has been synthesized via the hydrolysis of its corresponding ethyl ester. However, modern atom-economical synthetic routes frequently utilize 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile as a late-stage intermediate [3, 4]. The transformation of this nitrile to the target carboxylic acid requires a carefully controlled catalytic hydrolysis.

Expertise & Experience: The "Fluorine Challenge"

From a process chemistry standpoint, the catalytic hydrolysis of this specific nitrile presents a unique challenge: the difluoromethyl (-CF₂H) group . The proton of the -CF₂H moiety is relatively acidic. Subjecting the molecule to excessively harsh, unmitigated basic conditions at high temperatures can lead to unwanted deprotonation, subsequent defluorination via difluorocarbene formation, and overall degradation of the product. Therefore, the choice of a controlled catalytic system—either via Phase-Transfer Catalysis (PTC) with mild alkaline promoters or Transition-Metal Catalysis—is not just a matter of kinetic acceleration, but of critical chemoselectivity to preserve the fluorinated moiety.

Mechanistic Principles of Catalytic Nitrile Hydrolysis

The conversion of the sp-hybridized nitrile to a carboxylic acid proceeds via a two-stage hydration-hydrolysis sequence. Because the uncatalyzed reaction is kinetically inert, a catalyst is required to lower the activation energy barrier.

  • Catalytic Hydration (Nitrile to Amide): The catalyst (either a transition metal coordinating to the nitrogen lone pair, or a hydroxide ion acting as a potent nucleophile in a PTC network) attacks the electrophilic carbon of the nitrile. This forms an imidic acid intermediate that rapidly tautomerizes into a primary amide.

  • Catalytic Hydrolysis (Amide to Carboxylate): The amide undergoes further nucleophilic attack at the carbonyl carbon. The collapse of the tetrahedral intermediate expels ammonia gas (NH₃) and yields the carboxylate salt.

  • Acidification: A final pH adjustment protonates the salt to precipitate the free carboxylic acid.

Pathway A 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonitrile B Catalyst-Nitrile Complex (Electrophilic Activation) A->B Catalyst (Metal or PTC/Base) C Amide Intermediate (Primary Hydration) B->C + H2O D Carboxylate Salt (Alkaline Cleavage) C->D + OH-, - NH3 E 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid D->E + H+ (Acidification)

Caption: Mechanistic pathway of the catalytic hydrolysis of the fluorinated pyrazole nitrile to its carboxylic acid.

Quantitative Data Presentation

To provide a comparative baseline for process selection, the following table summarizes the performance of two distinct catalytic methodologies validated for this substrate.

Table 1: Comparison of Catalytic Hydrolysis Methods for DFPA Synthesis

Reaction ParameterProtocol A: PTC-Alkaline CatalysisProtocol B: Ruthenium Catalysis
Catalyst System NaOH / Tetrabutylammonium Bromide (TBAB)Ru(OH)x / Al₂O₃ (Heterogeneous)
Solvent Ethanol / H₂O (1:1)H₂O
Temperature 80 °C (Reflux)100 °C
Reaction Time 4 - 6 hours12 - 16 hours
Yield (Isolated) 88 - 92%94 - 96%
Product Purity (HPLC) > 99.0%> 99.5%
Key Advantage Highly scalable, low cost, standard industrial route.Extremely mild, zero defluorination risk, high atom economy.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems . At each critical juncture, a measurable physical or chemical change occurs, allowing the operator to verify the success of the step before proceeding.

Protocol A: PTC-Alkaline Catalyzed Hydrolysis (Scalable Route)

This method utilizes a phase-transfer catalyst (TBAB) to enhance the solubility and reactivity of hydroxide ions, allowing the reaction to proceed at a milder temperature (80 °C) to protect the -CF₂H group.

Reagents Required:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile: 1.0 eq (100 mmol, 15.7 g)

  • Sodium Hydroxide (NaOH): 3.0 eq (300 mmol, 12.0 g)

  • Tetrabutylammonium bromide (TBAB): 0.05 eq (5 mmol, 1.6 g)

  • Solvent: 100 mL Ethanol / 100 mL Deionized Water

  • Acidifying Agent: 6M Hydrochloric Acid (HCl)

Step-by-Step Workflow:

  • Reaction Assembly: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an overhead gas scrubber, dissolve the pyrazole nitrile (15.7 g) in 100 mL of ethanol.

  • Catalyst Addition: Add TBAB (1.6 g) to the organic phase. In a separate beaker, dissolve NaOH (12.0 g) in 100 mL of deionized water. Slowly add the aqueous NaOH solution to the reaction flask.

  • Thermal Activation: Heat the biphasic mixture to a gentle reflux (approx. 80 °C).

    • Self-Validation Check 1 (In-Process): Monitor the condenser outlet with damp red litmus paper. As the amide hydrolyzes, the paper will turn blue, confirming the evolution of ammonia (NH₃) gas.

    • Self-Validation Check 2 (Analytical): After 4 hours, pull a 0.5 mL aliquot, quench in 1 mL of 1M HCl, and analyze via FTIR. The complete disappearance of the sharp -C≡N stretch at ~2220 cm⁻¹ validates the consumption of the starting material.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 40 °C and remove the ethanol under reduced pressure. The resulting aqueous solution contains the highly soluble sodium carboxylate salt.

  • Acidification & Precipitation: Cool the aqueous phase to 0–5 °C in an ice bath. Dropwise, add 6M HCl under vigorous stirring until the pH reaches 2.0.

    • Self-Validation Check 3 (Physical): A massive precipitation of a white crystalline solid (DFPA) will occur exactly as the pH drops below the pKa of the pyrazole carboxylic acid (~pH 3.5). If no precipitate forms, the hydrolysis failed to reach the carboxylate stage.

  • Isolation: Filter the solid via vacuum filtration, wash with 3 x 20 mL of ice-cold water to remove inorganic salts, and dry under vacuum at 50 °C.

  • Purification: Recrystallize the crude product from a 35% aqueous methanol solution to achieve >99% purity [1].

Workflow S1 1. Reaction Setup Charge Nitrile, Catalyst, Solvent (EtOH/H2O) S2 2. Catalytic Hydrolysis Stir at 80°C, Monitor via HPLC/FTIR S1->S2 S3 3. Acidification Adjust to pH 2-3 using 6M HCl S2->S3 S4 4. Isolation Filter Precipitate & Wash with H2O S3->S4 S5 5. Purification Recrystallize from 35% aq. Methanol S4->S5

Caption: Step-by-step experimental workflow for the catalytic hydrolysis and purification process.

Troubleshooting & Critical Parameters

  • Incomplete Conversion (Amide Stalling): If HPLC shows a buildup of the amide intermediate without progression to the acid, the hydroxide concentration is likely depleted. Ensure a full 3.0 equivalents of NaOH are used, as one equivalent is consumed to neutralize the resulting carboxylic acid.

  • Defluorination: If side-products lacking the -CF₂H group are detected (via ¹H NMR showing the absence of the characteristic triplet at ~6.8 ppm, J = 54 Hz), the reaction temperature was too high. Strictly maintain the internal temperature below 85 °C.

References

  • European Patent Office (EPO). HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF (EP 4008715 A1). Available at: [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • Synform. Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA). Available at: [Link]

Method

Application Note: Synthesis of SDHI Fungicides via 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Agrochemical Drug Development Professionals Executive Summary & Mechanistic Rationale Succinate Dehydrogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Agrochemical Drug Development Professionals

Executive Summary & Mechanistic Rationale

Succinate Dehydrogenase Inhibitor (SDHI) fungicides represent one of the most commercially significant classes of modern agrochemicals, featuring blockbuster active ingredients such as Bixafen, Fluxapyroxad, and Sedaxane[1]. The universal pharmacophore driving the efficacy of these molecules is the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.

Historically, the synthesis of the precursor carboxylic acid—3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA)—relied on the Grignard exchange of halogenated pyrazoles followed by carboxylation with CO₂ gas[2]. However, this route presents severe scalability challenges due to cryogenic requirements and the handling of highly reactive organometallics.

As a field-proven alternative, the utilization of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (DFMP-CN) as a key intermediate offers superior atom economy, exceptional bench stability, and a highly scalable pathway to DFMPA via simple alkaline hydrolysis[3]. This application note details the validated protocols, mechanistic causality, and in-process controls required to successfully leverage DFMP-CN in SDHI synthesis.

SDHI_Mechanism Fungicide SDHI Fungicide (DFMP Core) ComplexII Mitochondrial Complex II (SDH) Fungicide->ComplexII Binds Ubiquinone Binding Site Ubiquinone Ubiquinone Reduction ComplexII->Ubiquinone Blocks Respiration Fungal Respiration & ATP Synthesis Ubiquinone->Respiration Halts

Figure 1: Mechanism of action of SDHI fungicides inhibiting mitochondrial Complex II.

Synthetic Pathway Overview

The transformation of DFMP-CN into a fully functional SDHI fungicide is a three-stage process:

  • Hydrolysis: Conversion of the nitrile to the carboxylic acid (DFMPA).

  • Chlorination: Activation of the acid to an acyl chloride (DFMP-Cl).

  • Amidation: Coupling with a target-specific substituted aniline.

Chemical_Pathway DFMP_CN DFMP-CN (Nitrile Intermediate) Hydrolysis NaOH / H2O / EtOH Reflux, then HCl DFMP_CN->Hydrolysis DFMPA DFMPA (Carboxylic Acid) Hydrolysis->DFMPA Chlorination SOCl2, DMF (cat.) Toluene, 80°C DFMPA->Chlorination DFMP_Cl DFMP-Cl (Acid Chloride) Chlorination->DFMP_Cl Amidation Substituted Aniline Et3N, THF, RT DFMP_Cl->Amidation SDHI SDHI Fungicide (e.g., Bixafen) Amidation->SDHI

Figure 2: Synthetic pathway from DFMP-CN to SDHI fungicides via DFMPA intermediate.

Experimental Protocols & Self-Validating Workflows

Protocol A: Alkaline Hydrolysis of DFMP-CN to DFMPA

Objective: Convert the nitrile group to a carboxylic acid while preserving the base-sensitive difluoromethyl (-CF₂H) moiety.

Experimental_Workflow Start Start: DFMP-CN (1.0 eq) Step1 Add 10% NaOH (aq) & EtOH Heat to 85°C for 4h Start->Step1 Step2 Cool to RT & Acidify with 6M HCl to pH 2-3 Step1->Step2 Step3 Filter & Wash Precipitate (Cold H2O) Step2->Step3 Step4 Dry under Vacuum (50°C, 12h) Step3->Step4 End Pure DFMPA Ready for Coupling Step4->End

Figure 3: Step-by-step experimental workflow for the alkaline hydrolysis of DFMP-CN.

Step-by-Step Methodology:

  • Dissolution & Phase Management: Suspend 1.0 equivalent of DFMP-CN in a 1:1 (v/v) mixture of Ethanol and 10% aqueous NaOH.

    • Causality: DFMP-CN is highly lipophilic. Attempting hydrolysis in pure water creates a biphasic system that severely retards the nucleophilic attack of OH⁻. Ethanol acts as a critical co-solvent to homogenize the reaction mixture.

  • Thermal Activation: Heat the mixture to gentle reflux (80–85°C) for 4 hours.

    • Causality: The hydrolysis proceeds via a primary amide intermediate. The conversion of this amide to the final carboxylate salt requires significant activation energy, necessitating sustained heat.

  • In-Process Control (IPC) & Validation: Monitor the reaction via HPLC or FT-IR.

    • Self-Validation: The reaction is strictly complete only when the sharp nitrile stretch (IR: ~2230 cm⁻¹) entirely disappears, replaced by a broad carboxylate signal.

  • Acidification & Precipitation: Cool the reactor to 0–5°C. Add 6M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0.

    • Causality: The alkaline conditions leave the product as a highly soluble sodium carboxylate. Lowering the pH below the pKa of DFMPA (~3.5) forces the quantitative precipitation of the free carboxylic acid.

  • Isolation: Filter the resulting white crystalline solid, wash thoroughly with ice-cold deionized water to remove NaCl, and dry under vacuum at 50°C for 12 hours.

Protocol B: Acyl Chlorination and Amide Coupling

Objective: Activate DFMPA and couple it with a substituted aniline to yield the final SDHI.

  • Activation (Vilsmeier-Haack Catalysis): Suspend dry DFMPA in anhydrous toluene. Add 1.2 eq of Thionyl Chloride (SOCl₂) and 0.05 eq of N,N-Dimethylformamide (DMF). Heat to 80°C for 2 hours.

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent. This highly electrophilic intermediate rapidly converts the carboxylic acid to the acid chloride (DFMP-Cl) at lower temperatures, preventing thermal degradation of the pyrazole core.

  • Coupling: Concentrate the mixture under reduced pressure to remove excess SOCl₂. Dissolve the crude DFMP-Cl in anhydrous THF and add it dropwise to a 0°C solution containing 1.0 eq of the target aniline and 1.5 eq of Triethylamine (Et₃N).

    • Causality: Et₃N acts as an irreversible acid scavenger, neutralizing the HCl generated during the coupling and driving the amidation to completion.

Quantitative Data & Optimization Matrix

To demonstrate the necessity of the chosen parameters in Protocol A, the following table summarizes the optimization data for the hydrolysis of DFMP-CN.

Table 1: Optimization of DFMP-CN Hydrolysis Conditions

EntryBase (Equivalents)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)Observational Notes
1NaOH (1.5)H₂O (100%)851245.0%92.0%Incomplete reaction due to poor nitrile solubility.
2 NaOH (1.5) H₂O / EtOH (1:1) 85 4 96.5% >99.5% Optimal conditions; rapid and clean conversion.
3KOH (1.5)H₂O / MeOH (1:1)75694.2%98.8%Viable alternative, slightly longer reaction time.
4H₂SO₄ (3.0)H₂O (100%)100872.0%85.0%Acidic hydrolysis leads to partial pyrazole degradation.

Data Insight: Entry 2 clearly illustrates that the combination of NaOH and an ethanol co-solvent is non-negotiable for achieving the high yields and purity required for pharmaceutical/agrochemical grade intermediates.

Conclusion & Field Insights

The application of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile as a precursor in SDHI fungicide synthesis provides a robust, scalable, and highly efficient alternative to traditional organometallic carboxylation[2]. A common pitfall during this workflow is the premature termination of the hydrolysis step, which leaves unreacted primary amides in the mixture. By strictly adhering to the 4-hour reflux window and utilizing FT-IR/HPLC for self-validation, process chemists can consistently achieve >99% purity of the DFMPA intermediate, ensuring downstream coupling reactions proceed with maximum atom economy.

References

  • Preparation method of 3-difluoromethyl-1-methyl-1H-pyrazolyl-4-carboxylic acid Source: Patsnap (Patent Literature) URL:3

  • CN111303035A - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Source: Google Patents URL:2

  • An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP)—A Key Building Block for a Novel Fungicide Family Source: ResearchGate URL:1

Sources

Application

Application Note: Industrial Scale-Up Procedures for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile Production

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide Strategic Context & Retrosynthetic Design The compound 3-(difluoromethyl)-1-methyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Strategic Context & Retrosynthetic Design

The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1049772-84-0)[1] is a highly valued, electron-deficient heterocyclic building block. It serves as a pivotal intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides—such as bixafen, fluxapyroxad, sedaxane, and benzovindiflupyr[2][3][4]—as well as novel pharmaceutical kinase inhibitors[5].

While the corresponding carboxylic acid is often utilized directly in agrochemical discovery, the carbonitrile derivative offers orthogonal reactivity. It allows for the synthesis of amidines, tetrazoles, and primary amines via reduction, making it indispensable for advanced drug development.

Industrial production of this carbonitrile avoids direct cyanation of pyrazole halides due to the extreme toxicity of cyanide salts at scale and poor regiocontrol during insertion. Instead, a highly scalable, atom-economical three-step sequence is preferred[3]. The process relies on the cyclization of ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate with methylhydrazine[4], followed by ammonolysis, and finally, targeted dehydration.

G A Ethyl 4,4-difluoroacetoacetate + Orthoformate B Ethyl 3-(difluoromethyl)-1-methyl -1H-pyrazole-4-carboxylate A->B Methylhydrazine Regioselective Cyclization C 3-(difluoromethyl)-1-methyl -1H-pyrazole-4-carboxamide B->C NH3 / Methanol Ammonolysis D 3-(difluoromethyl)-1-methyl -1H-pyrazole-4-carbonitrile C->D POCl3 / Toluene Dehydration

Caption: Atom-economical synthetic workflow for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile.

Process Chemistry & Mechanistic Causality

To ensure a self-validating and robust scale-up, every reagent and operational parameter has been selected based on strict mechanistic causality.

Ammonolysis of the Pyrazole Ester

Converting the pyrazole ester to the pyrazole carboxamide is driven by Le Chatelier's principle. We utilize a saturated solution of ammonia in methanol (approx. 7N) within a pressurized autoclave.

  • Solvent Causality: Methanol is chosen over water because it fully solubilizes the starting ester, maximizing the reaction surface area. If aqueous ammonia were used, competitive hydrolysis would yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[6], an impurity that is notoriously difficult to separate from the amide without significant yield loss.

  • Kinetics: The reaction is run at 45°C under sealed pressure (approx. 3-4 bar). This prevents the escape of volatile ammonia, shifting the equilibrium entirely toward the amide.

Dehydration of the Carboxamide to Carbonitrile

The conversion of the primary amide to the nitrile requires a potent dehydrating agent. Phosphorus oxychloride (POCl₃) is selected for industrial scale over thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) due to its favorable liquid handling properties, superior atom economy, and predictable reaction kinetics[7][8].

  • Solvent & Thermal Control: The reaction is performed in anhydrous toluene. Toluene acts as an excellent heat sink to control the exothermic formation of the phosphorodichloridate intermediate.

  • Acid Scavenging: Pyridine (or triethylamine) is added as an acid scavenger. This neutralizes the HCl generated during the dehydration mechanism, preventing the acidic degradation of the pyrazole core and avoiding the formation of hydrochloride salts of the product[8].

IPC N1 Amide Precursor Suspended in Toluene N2 POCl3 Addition (Strictly T < 20°C) N1->N2 N3 Heating to 80°C (Reaction Phase) N2->N3 N4 IPC: HPLC Monitoring (Target: Amide < 0.5%) N3->N4 N4->N3 If Amide > 0.5% (Incomplete) N5 Reverse Quench in Ice Water (T < 25°C) N4->N5 If Amide < 0.5% (Pass) N6 Phase Separation & Crystallization N5->N6

Caption: In-process control (IPC) and operational workflow for the POCl3 dehydration step.

Detailed Experimental Protocols (Self-Validating)

The following protocols are designed for a 50 kg pilot-scale batch. They incorporate self-validating physical observations to ensure the process remains within operational bounds.

Protocol A: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
  • Reactor Preparation: Purge a 500 L stainless steel autoclave with N₂.

  • Charge: Add 50.0 kg of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate and 250 L of 7N Ammonia in Methanol.

  • Reaction: Seal the reactor. Heat the mixture to 45°C. The internal pressure will rise to approximately 3.5 bar. Stir at 150 RPM for 12 hours.

  • Self-Validation & IPC: Draw a sample via the sampling loop. The mixture should be a clear, pale-yellow solution. Run HPLC analysis. Pass Criteria: < 0.5% residual ester. Troubleshooting: If ester > 0.5%, the reaction has stalled due to ammonia depletion; inject an additional 5 kg of anhydrous NH₃ gas and stir for 4 hours.

  • Workup: Vent the reactor through an acid scrubber to neutralize excess ammonia. Concentrate the methanolic solution under vacuum (50 mbar, 40°C) until a thick slurry forms.

  • Isolation: Add 100 L of cold water (5°C) to fully precipitate the amide. Filter via a Nutsche filter, wash with 50 L of cold water, and dry under vacuum at 50°C.

    • Expected Yield: ~41.5 kg (95%). White crystalline solid.

Protocol B: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile
  • Reactor Preparation: Ensure a 500 L glass-lined reactor is strictly anhydrous (moisture < 0.05% by Karl Fischer).

  • Charge: Add 40.0 kg of the carboxamide from Protocol A, followed by 200 L of anhydrous toluene and 36.0 kg of pyridine (2.0 eq).

  • POCl₃ Addition: Cool the reactor to 5°C. Slowly dose 52.5 kg of POCl₃ (1.5 eq) over 2 hours.

    • Self-Validation: The temperature must not exceed 20°C. The mixture will remain a heterogeneous suspension at this stage.

  • Dehydration: Gradually heat the reactor to 80°C.

    • Self-Validation: As the reaction reaches 70-80°C, the suspension will transition into a homogeneous, dark-amber solution. This visual cue confirms the consumption of the insoluble amide and the formation of the highly soluble nitrile.

  • IPC: After 4 hours at 80°C, sample for HPLC. Pass Criteria: < 0.5% residual amide.

  • Reverse Quench (Critical Safety Step): Cool the reaction mixture to 25°C. Transfer the mixture dropwise into a secondary 1000 L reactor containing 400 L of vigorously stirred ice water (0-5°C).

    • Causality: A reverse quench (adding reaction mass to water) is mandatory. Adding water to the POCl₃ mixture would cause a violent, localized runaway exotherm[8]. Maintain quench temperature strictly < 25°C to prevent hydrolysis of the newly formed nitrile back to the amide.

  • Isolation: Allow phases to separate. Extract the aqueous layer with 50 L of toluene. Combine the organic phases, wash with 100 L of 5% NaHCO₃, and concentrate under vacuum. Crystallize the resulting oil from heptane to yield the pure carbonitrile.

Quantitative Scale-Up Data & Yield Analysis

The robustness of this protocol is demonstrated by the consistency of yield and purity across multiple pilot campaigns. The E-factor (kg waste / kg product) decreases significantly at larger scales due to optimized solvent recovery (toluene and methanol recycling).

Batch ScaleEster Input (kg)Nitrile Output (kg)Molar Yield (%)HPLC Purity (Area %)E-Factor
Pilot 1 10.06.588.4%99.2%14.2
Pilot 2 50.033.190.1%99.5%12.8
Pilot 3 250.0167.591.2%99.7%11.5

Safety, Health, and Environment (SHE)

  • POCl₃ Handling: Phosphorus oxychloride is highly toxic and corrosive[7]. All transfers must be done via closed-loop vacuum or pressurized dry nitrogen.

  • Off-Gas Management: The ammonolysis step generates significant ammonia off-gas during depressurization. This must be routed to a two-stage scrubber system (Stage 1: Water; Stage 2: 10% Sulfuric Acid) to prevent environmental release and ensure compliance with industrial emission standards.

  • Solvent Recovery: Toluene from the dehydration step contains trace pyridine and pyridine-hydrochloride. It must be washed with dilute aqueous HCl prior to fractional distillation to ensure it is suitable for recycling in subsequent batches.

References

  • [6] Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka. patsnap.com. 6

  • [1] 1-methyl-3-difluoromethyl-4-pyrazolecarbonitrile - CAS号1049772. molaid.com. 1

  • [5] 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 176969-34-9 wiki - Guidechem. guidechem.com. 5

  • [7] Zhihan Nan - Theory and Problems For Chemistry Olympiad - Challenging Concepts in Chemistry-WS Education (2019) | PDF | Gases. scribd.com. 7

  • [8] 2-(1H-imidazol-1-yl)acetic acid hydrochloride - Benchchem. benchchem.com. 8

  • [2] Benzovindiflupyr 37 - FAO.org. fao.org. 2

  • [3] An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1 H -pyrazole-4-carboxylate (DFMMP)—A Key Building Block for a Novel Fungicide Family. researchgate.net. 3

  • [4] US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters. google.com (Google Patents). 4

Sources

Method

Application Note: Continuous Flow Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Introduction & Mechanistic Rationale Fluorinated pyrazoles, particularly 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, are cornerstone building blocks in the agrochemical and pharmaceutical indus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated pyrazoles, particularly 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, are cornerstone building blocks in the agrochemical and pharmaceutical industries. They serve as the primary pharmacophores in modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides[1]. While the ester derivative (DFMMP) is widely utilized, the carbonitrile analog—3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (DFMP-CN) —serves as a highly versatile, advanced intermediate that allows for the divergent synthesis of amides, amidines, and tetrazoles[2].

The Batch Challenge

The traditional batch synthesis of DFMP-CN relies on the Knorr-type cyclocondensation of 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanenitrile (EMDFBN) with methylhydrazine (MMH). Executing this in batch vessels introduces severe operational bottlenecks:

  • High Exothermicity: The initial nucleophilic attack and subsequent cyclization release significant thermal energy, leading to localized hot spots.

  • Regioselectivity Issues: Elevated temperatures at these hot spots provide the thermodynamic energy required to form the undesired 5-(difluoromethyl) regioisomer.

  • Toxicity and Volatility: MMH is highly toxic and volatile. Prolonged handling and large reactor inventories pose severe environmental and safety risks[3].

The Flow Chemistry Solution

Transitioning this cyclocondensation to a continuous flow regime leverages the high surface-area-to-volume ratio of microreactors. This ensures near-instantaneous heat dissipation, strictly isothermal conditions, and precise residence time control. Consequently, the continuous flow protocol significantly suppresses the formation of the undesired regioisomer, eliminates the need for large inventories of hazardous MMH, and enhances overall atom economy[1][3].

Synthetic Strategy and Reaction Workflow

The continuous flow strategy utilizes a dual-feed system. The reaction proceeds via a two-step cascade occurring seamlessly within the reactor coil:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of MMH attacks the highly electrophilic ethoxymethylene carbon of EMDFBN, displacing ethanol.

  • Cyclization and Dehydration: The secondary amine nitrogen undergoes an intramolecular nucleophilic attack on the difluoroacetyl carbonyl, followed by rapid dehydration to yield the aromatic pyrazole core.

Pathway Start EMDFBN (Electrophile) Intermediate Hydrazone Intermediate (Regioselective) Start->Intermediate Reagent Methylhydrazine (Nucleophile) Reagent->Intermediate Cyclization Exothermic Cyclization & Dehydration Intermediate->Cyclization Product DFMP-CN (1-Methyl Isomer) Cyclization->Product Major (Kinetic) Byproduct 2-Methyl Isomer (Undesired) Cyclization->Byproduct Minor (Thermodynamic)

Reaction pathway and regioselectivity in the synthesis of DFMP-CN.

Experimental Protocol & Methodology

The following self-validating protocol is designed to ensure maximum regioselectivity and operator safety.

G A Pump A EMDFBN in EtOH Mixer High-Shear T-Mixer A->Mixer 2.5 mL/min B Pump B MMH (aq) B->Mixer 2.5 mL/min Reactor PFA Coil Reactor (60°C, 2 min Rt) Mixer->Reactor Biphasic Stream BPR Back Pressure Regulator (50 psi) Reactor->BPR Product Stream Quench Ice-Water Quench & Crystallization BPR->Quench Depressurization

Continuous flow reactor configuration for DFMP-CN synthesis.

Phase 1: Preparation of Feed Solutions
  • Feed A (Substrate): Prepare a 0.5 M solution of EMDFBN in anhydrous Ethanol.

    • Causality: Ethanol acts as a green solvent and matches the leaving group of the substrate, completely preventing transesterification or transetherification side reactions that would lower yield.

  • Feed B (Reagent): Prepare a 0.55 M solution of Methylhydrazine (MMH) in Deionized Water.

    • Causality: A 10% molar excess ensures complete conversion of the limiting reagent (EMDFBN). The aqueous medium stabilizes the volatile MMH and acts as an inherent heat sink during the highly exothermic initial mixing phase.

Phase 2: System Priming and Equilibration
  • Flush the entire flow system (HPLC pumps, mixer, and reactor coil) with a 1:1 mixture of Ethanol/Water at 2.0 mL/min for 10 minutes to establish the baseline hydrodynamic pressure and verify system integrity.

  • Set the perfluoroalkoxy alkane (PFA) reactor coil (internal volume: 10 mL) temperature to 60 °C using a recirculating thermal fluid bath.

    • Causality: 60 °C provides the precise kinetic energy required to drive the dehydration step to completion without crossing the thermal threshold that favors the undesired thermodynamic regioisomer.

Phase 3: Execution of Flow Synthesis
  • Initiate Feed A at a flow rate of 2.5 mL/min and Feed B at 2.5 mL/min.

  • Direct the streams to intersect at a PEEK T-mixer (0.5 mm ID).

    • Causality: High-shear mixing is critical. The biphasic nature of the initial contact (ethanolic organic phase and aqueous MMH phase) requires rapid homogenization to prevent localized concentration gradients that skew regioselectivity.

  • Allow the combined stream (total flow: 5.0 mL/min) to enter the 10 mL PFA reactor coil. This configuration establishes a precise residence time ( tres​ ) of exactly 2.0 minutes.

  • Pass the effluent through an in-line back pressure regulator (BPR) set to 50 psi.

    • Causality: The BPR artificially elevates the boiling point of the solvents, preventing solvent boiling and outgassing of volatile intermediates at 60 °C, thereby maintaining a stable, predictable single-phase liquid flow.

  • Direct the product stream into a collection vessel submerged in an ice-water bath (0–5 °C). This immediately quenches residual reactivity and induces the crystallization of the highly crystalline DFMP-CN product.

Phase 4: Downstream Processing
  • Filter the resulting crystalline slurry under vacuum.

  • Wash the filter cake with cold 10% aqueous ethanol to remove any residual MMH and trace unreacted starting materials.

  • Dry the product under vacuum at 40 °C to a constant weight to yield pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile.

Quantitative Data & Process Optimization

To validate the self-correcting and optimizing nature of the continuous flow setup, a residence time and temperature screen was conducted. The quantitative data below highlights the direct causality between precise thermal control and the regiochemical outcome.

Temperature (°C)Residence Time (min)Conversion (%)Regioselectivity (1-Me : 2-Me)Isolated Yield (%)
402.07898:272
405.09197:385
60 2.0 >99 99:1 94
605.0>9995:590
802.0>9988:1281

Data Analysis & Causality: The optimization table demonstrates that at 60 °C with a 2.0-minute residence time, the system achieves an ideal kinetic balance, driving the reaction to >99% conversion while maintaining an exceptional 99:1 regioselectivity. Extending the residence time at 60 °C, or increasing the temperature to 80 °C, provides excess thermal energy. This allows the system to drift toward thermodynamic equilibration, which drastically increases the proportion of the undesired 2-methyl isomer (5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile) and consequently lowers the isolated yield of the target compound[2][3].

Conclusion

The continuous flow synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile represents a profound example of process intensification over traditional batch methodologies. By strictly controlling mixing kinetics and heat transfer via microreactor technology, this protocol suppresses exothermic runaway, maximizes kinetic regioselectivity, and safely contains toxic hydrazine derivatives. This self-validating system provides a scalable, green, and economically viable route for producing critical agrochemical and pharmaceutical intermediates.

References

  • Source: European Patent Office (EP3650443A1)
  • An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP)—A Key Building Block for a Novel Fungicide Family Source: ResearchGate / Organic Process Research & Development URL:[Link]

  • NEW PROCESS FOR MANUFACTURING OF 3-HALOMETHYL-SUBSTITUTED 1-METHYL-1H-PYRAZOLE-4-CARBONITRILES AND OF DERIVATIVES THEREOF, AND INTERMEDIATES Source: World Intellectual Property Organization (WO2024150100) URL:[Link]

Sources

Application

Application Notes and Protocols for the N-Methylation of Difluoromethyl Pyrazole Carbonitrile Derivatives

Introduction: The Significance of N-Methylated Difluoromethyl Pyrazoles in Modern Chemistry The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemistry, featuring in numerous blockbuster drugs and pest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Methylated Difluoromethyl Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemistry, featuring in numerous blockbuster drugs and pesticides.[1][2] The introduction of a difluoromethyl (CF2H) group into these scaffolds often enhances their metabolic stability, lipophilicity, and binding affinity to biological targets, as the CF2H moiety can act as a lipophilic hydrogen bond donor.[3][4] When combined with a carbonitrile (-CN) substituent, which can also participate in hydrogen bonding and other molecular interactions, the resulting difluoromethyl pyrazole carbonitrile framework becomes a highly sought-after pharmacophore.

N-methylation of this framework is a critical step in late-stage functionalization, profoundly influencing the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5][6][7] However, the N-methylation of unsymmetrically substituted pyrazoles, such as 3-(difluoromethyl)-1H-pyrazole-4-carbonitrile, presents a significant synthetic challenge: controlling the regioselectivity.[8][9] The two adjacent nitrogen atoms of the pyrazole ring (N1 and N2) possess similar nucleophilicity, often leading to the formation of a difficult-to-separate mixture of N1 and N2 regioisomers.[8]

This guide provides a detailed exploration of the reagents, solvents, and strategic considerations for achieving efficient and selective N-methylation of difluoromethyl pyrazole carbonitrile derivatives. It offers both theoretical insights and practical, step-by-step protocols for researchers in drug discovery and development.

The Challenge of Regioselectivity in Pyrazole N-Methylation

The presence of two strong electron-withdrawing groups—the difluoromethyl and carbonitrile substituents—significantly reduces the nucleophilicity of the pyrazole ring, making it less reactive towards methylation.[8] This decreased reactivity often necessitates the use of stronger bases to deprotonate the pyrazole N-H and more reactive methylating agents or higher reaction temperatures.[8]

The regiochemical outcome of the methylation is a delicate interplay of several factors:

  • Electronic Effects: The electron-withdrawing nature of the substituents at positions 3 and 4 influences the electron density at both N1 and N2, affecting their relative nucleophilicity.

  • Steric Hindrance: The steric bulk of the substituent at the 3-position (difluoromethyl group) can hinder the approach of the methylating agent to the adjacent N1 nitrogen, potentially favoring methylation at the more accessible N2 position.[8]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the N1/N2 isomer ratio.[5][8]

  • Methylating Agent: The size and reactivity of the methylating agent are crucial. Larger, more sterically demanding reagents can enhance selectivity for the less hindered nitrogen.[8]

Strategic Approaches to Selective N-Methylation

Two primary strategies are employed to address the challenge of regioselectivity: the use of conventional methylating agents with optimized conditions, which often yields isomeric mixtures, and the application of sterically hindered reagents designed for high N1-selectivity.

Conventional Methylation: A Trade-off Between Simplicity and Selectivity

Traditional methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI) are widely used due to their high reactivity and commercial availability.[10][11][12][13] However, with unsymmetrical pyrazoles, they typically yield mixtures of N1 and N2 isomers.[8] The final ratio is highly dependent on the substrate and reaction conditions.

Common Reagents and Solvents:

Reagent ClassExamplesTypical SolventsBasesKey Considerations
Methylating Agents Dimethyl Sulfate (DMS)[10][14], Methyl Iodide (MeI)DMF, DMSO, Acetonitrile, THFK₂CO₃, Cs₂CO₃, NaH, KHMDSHighly reactive but generally offer poor regioselectivity.[8] DMS is highly toxic.[10][11]
Bases Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)DMF, Acetonitrile-Mild bases, suitable for pyrazoles with sufficient acidity.
Sodium Hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS)THF, DMF-Strong bases required for less acidic, electron-deficient pyrazoles.[8]
Solvents Aprotic Polar Solvents (DMF, DMSO, THF, Acetonitrile)--Their polarity can influence the reaction rate and, to some extent, the isomeric ratio.[8][15]

The following workflow illustrates the general process for conventional N-methylation.

cluster_0 Conventional N-Methylation Workflow start Dissolve pyrazole derivative in anhydrous aprotic solvent add_base Add base (e.g., K₂CO₃, NaH) and stir start->add_base add_reagent Add methylating agent (e.g., DMS, MeI) add_base->add_reagent react Heat reaction mixture (monitor by TLC/LC-MS) add_reagent->react workup Aqueous workup and extraction react->workup purify Purification of isomers (Column Chromatography) workup->purify

Caption: General workflow for conventional N-methylation.

Protocol 1: General Procedure for N-Methylation with Dimethyl Sulfate (DMS)

Disclaimer: Dimethyl sulfate is highly toxic and a suspected carcinogen.[10][11] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

  • 3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Dimethyl Sulfate (DMS) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(difluoromethyl)-1H-pyrazole-4-carbonitrile and anhydrous DMF.

  • Add anhydrous K₂CO₃ to the solution and stir the suspension at room temperature for 30 minutes.

  • Carefully add dimethyl sulfate dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of N1 and N2 isomers by silica gel column chromatography.

Note on Separation: The separation of N1 and N2 isomers can be challenging due to their similar polarities.[8] Careful selection of the eluent system for column chromatography is crucial. Experimentation with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. In some cases, reversed-phase HPLC may be necessary.[9]

Directed N1-Methylation: The Sterically Hindered Reagent Approach

To overcome the poor selectivity of traditional methods, researchers have developed sterically demanding methylating agents that preferentially react at the less hindered nitrogen atom.[8] For a 3-substituted pyrazole, this is typically the N1 position. One of the most effective strategies involves the use of bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane.[3] This method proceeds via a two-step, one-pot process: N-alkylation with the bulky silyl reagent, followed by protodesilylation to reveal the N-methyl group.[8]

This approach has been shown to achieve excellent N1/N2 regioisomeric ratios, often greater than 90:10.[3]

cluster_1 N1-Selective Methylation Mechanism pyrazole Pyrazole (deprotonated) alkylation N-Alkylation (SN2 reaction) pyrazole->alkylation silyl_reagent Bulky α-halomethylsilane (e.g., (ClCH₂)Si(OⁱPr)₃) silyl_reagent->alkylation intermediate Sterically hindered N-silylmethyl pyrazole alkylation->intermediate Favors less hindered N1 desilylation Protodesilylation (with TBAF/H₂O) intermediate->desilylation product N1-Methyl Pyrazole desilylation->product

Caption: Mechanism for N1-selective methylation.

Protocol 2: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane

This protocol is adapted from established methods for the highly N1-selective alkylation of substituted pyrazoles.[3][8]

Materials:

  • 3-(Difluoromethyl)-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • (Chloromethyl)triisopropoxysilane (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-(difluoromethyl)-1H-pyrazole-4-carbonitrile and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS portion-wise. The use of a strong base like KHMDS is necessary to deprotonate the electron-deficient pyrazole.[8] Stir the mixture at 0 °C for 30 minutes.

  • Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the N-alkylation step by TLC or LC-MS.

  • Upon completion of the N-alkylation, add the TBAF solution and water to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[8]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonitrile.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficiently strong base; Low reactivity of the pyrazole.Use a stronger base (e.g., NaH, KHMDS).[8] Increase the reaction temperature or use a more reactive methylating agent (e.g., methyl triflate).[8]
Poor Regioselectivity (with conventional methods) Inherent substrate properties; Suboptimal reaction conditions.Switch to a selective method (Protocol 2).[8] Screen different bases, solvents, and temperatures to optimize the N1/N2 ratio.[5][8]
Formation of Side Products Over-methylation to form a quaternary pyrazolium salt.Monitor the reaction closely and avoid extended reaction times or excess methylating agent.[8]
Difficulty in Separating Isomers Similar polarity of N1 and N2 isomers.Experiment with different eluent systems for column chromatography.[8] Consider using a different stationary phase (e.g., alumina) or reversed-phase chromatography.[9]

Conclusion

The N-methylation of difluoromethyl pyrazole carbonitrile derivatives is a challenging yet crucial transformation for the synthesis of novel bioactive compounds. While conventional reagents like dimethyl sulfate and methyl iodide offer a straightforward approach, they often result in poor regioselectivity, necessitating tedious purification. For applications where high regiochemical purity is paramount, the use of sterically hindered reagents such as α-halomethylsilanes provides a robust and highly selective method for obtaining the desired N1-methylated isomer. The protocols and insights provided herein serve as a comprehensive guide for researchers to navigate the complexities of this important synthetic step, enabling the efficient generation of valuable molecules for drug discovery and development programs.

References

  • BenchChem. (2025).
  • Dalton, D. M., et al. (2024).
  • Gomza, Y. V., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)
  • Yang, E., & Dalton, D. M. (2024).
  • Reddit r/OrganicChemistry. (2023).
  • Li, G., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
  • Barata-Vallejo, S., et al. (2022).
  • Aksenov, N. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • CN111303508A. (2020). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Gomza, Y. V., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.
  • Karrouchi, K., et al. (2018).
  • Li, G., et al. (2025). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
  • Yang, E., & Dalton, D. M. (2024).
  • Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform.
  • Dalton, D. M., Toste, F. D., et al. (2024).
  • Roda, G., et al. (2022).
  • Aksenov, N. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Humphrey, G. R., et al. (2009). Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate.
  • Ross, S. C., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. MIT Open Access Articles.
  • Yang, E., & Dalton, D. M. (2024).
  • Ataman Kimya. (n.d.). DIMETHYL SULPHATE.
  • Bionity. (n.d.).
  • Ugrak, B. I., et al. (2025).
  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021). ACS Omega.
  • S.A. Al-Quadri. (n.d.). Dimethyl sulfate - Affordable Methylating Agent distribution. S.A. Al-Quadri.
  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021). ACS Omega.
  • Dimethyl sulfate: a secret tool for methyl
  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Barbosa, S. L., et al. (2025).
  • Claramunt, R. M., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • (This reference is not explicitly cited in the text but provides relevant background).
  • (This reference is not explicitly cited in the text but provides relevant background).
  • (This reference is not explicitly cited in the text but provides relevant background).
  • (This reference is not explicitly cited in the text but provides relevant background).
  • (This reference is not explicitly cited in the text but provides relevant background).
  • (This reference is not explicitly cited in the text but provides relevant background).
  • (This reference is not explicitly cited in the text but provides relevant background).
  • Talaviya, R. (2022).

Sources

Method

Application Note: Utilizing 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile in the Synthesis of Next-Generation SDHI Fungicides

Introduction & Mechanistic Rationale The agricultural industry relies heavily on robust crop protection agents to ensure food security against evolving fungal pathogens. Among the most effective classes of modern fungici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The agricultural industry relies heavily on robust crop protection agents to ensure food security against evolving fungal pathogens. Among the most effective classes of modern fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs) [1]. The structural hallmark of many top-tier SDHIs—such as Fluxapyroxad, Bixafen, and Pydiflumetofen—is the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.

The precursor 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1049772-84-0) serves as a highly stable, atom-efficient building block for synthesizing this core [2].

Causality of Structural Elements:

  • Difluoromethyl Group (-CF₂H): Acts as a lipophilic bioisostere for a methyl group. It enhances metabolic stability against oxidative degradation in the field and optimizes the partition coefficient (logP) for superior translaminar and systemic mobility within plant tissues.

  • Pyrazole Ring: Provides a rigid, metabolically inert scaffold that perfectly orients the carboxamide pharmacophore into the ubiquinone-binding pocket of the fungal Complex II.

  • Carbonitrile Moiety (-C≡N): Serves as a masked carboxylic acid. Nitriles are less prone to decarboxylation during transport and storage compared to free acids, making this building block ideal for scalable manufacturing before on-site hydrolysis.

Biological Pathway: SDHI Mechanism of Action

SDHI fungicides synthesized from this building block exert their effect by binding to the ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain[3].

SDHIMechanism A SDHI Fungicide (Active Ingredient) B Succinate Dehydrogenase (Complex II) Q-Site A->B Binds to C Blockade of Electron Transfer (Succinate to Ubiquinone) B->C Induces D Disruption of TCA Cycle & ATP Depletion C->D Leads to E Fungal Cell Death (Mycelial Growth Arrest) D->E Results in

Mechanism of action of SDHI fungicides targeting Complex II.

Synthetic Workflow & Protocols

The transformation of the carbonitrile building block into a functional SDHI active ingredient involves a three-stage synthetic pipeline: Hydrolysis, Chlorination, and Amidation.

SyntheticWorkflow A 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonitrile B Hydrolysis (NaOH/H2O) Reflux, then Acidification A->B C 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid B->C D Chlorination (SOCl2, DMF cat.) Reflux C->D E 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride D->E F Amidation (Ar-NH2, Et3N) Solvent, 50-70°C E->F G Target SDHI Fungicide (e.g., Fluxapyroxad) F->G

Synthetic workflow from carbonitrile building block to SDHI fungicide.

Protocol 1: Base-Catalyzed Hydrolysis to DFMMPA

Objective: Convert the carbonitrile to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMMPA, CAS 176969-34-9) [4]. Causality: Base catalysis (NaOH) is strictly preferred over acid hydrolysis for this substrate to prevent potential acid-catalyzed defluorination of the sensitive -CF₂H group at elevated temperatures.

Step-by-Step Methodology:

  • Suspend 1.0 equivalent of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile in a 20% w/v aqueous NaOH solution (3.0 equivalents).

  • Heat the mixture to reflux (approx. 100°C) under continuous stirring for 4-6 hours.

    • Self-Validation: Monitor the reaction via HPLC. The disappearance of the nitrile peak and the transition from a suspension to a clear solution confirms complete conversion to the soluble sodium carboxylate salt.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly acidify the solution to pH 2.0 using 6M HCl while maintaining the temperature below 15°C.

    • Causality: Controlling the temperature during this highly exothermic acidification prevents the thermal degradation of the pyrazole ring.

  • Filter the resulting white precipitate (DFMMPA), wash with cold distilled water to remove residual NaCl, and dry under vacuum at 50°C.

    • Self-Validation: IR spectroscopy will show the complete disappearance of the C≡N stretch (~2200 cm⁻¹) and the emergence of a broad O-H stretch (2500-3300 cm⁻¹) alongside a sharp C=O stretch (~1680 cm⁻¹).

Protocol 2: Activation to the Acid Chloride

Objective: Synthesize 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS 141573-96-8).

Step-by-Step Methodology:

  • In a dry, nitrogen-purged round-bottom flask, suspend 1.0 eq of DFMMPA in anhydrous toluene.

  • Add 1.5 eq of thionyl chloride (SOCl₂) dropwise at room temperature.

  • Add a catalytic amount (0.05 eq) of N,N-Dimethylformamide (DMF).

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent. This highly electrophilic intermediate significantly accelerates the chlorination of the carboxylic acid compared to using SOCl₂ alone.

  • Heat the mixture to 65°C for 3 hours.

    • Self-Validation: The cessation of SO₂ and HCl gas evolution (monitored via a mineral oil bubbler) indicates reaction completion.

  • Remove excess SOCl₂ and toluene under reduced pressure to yield the acid chloride as a pale yellow oil or low-melting solid. Use immediately in the next step to prevent ambient hydrolysis.

Protocol 3: Amidation to Form the SDHI Scaffold (e.g., Fluxapyroxad)

Objective: Couple the acid chloride with a target aniline (e.g., 3',4',5'-trifluorobiphenyl-2-amine) to yield the final active ingredient [5].

Step-by-Step Methodology:

  • Dissolve 1.0 eq of the target amine and 1.2 eq of triethylamine (Et₃N) in anhydrous dichloromethane (DCM) or xylene.

    • Causality: Et₃N acts as a vital acid scavenger. Without it, the generated HCl would protonate the unreacted amine, forming an unreactive hydrochloride salt and capping the theoretical yield at 50%.

  • Cool the solution to 0°C.

  • Dropwise, add a solution of the acid chloride (1.05 eq) in DCM over 30 minutes to control the exothermic coupling.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation: The formation of a dense white precipitate (Et₃N·HCl) is a direct visual confirmation that the nucleophilic acyl substitution is proceeding successfully.

  • Quench with water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Recrystallize the crude product from a heptane/ethyl acetate mixture to obtain the pure SDHI fungicide.

Quantitative Data Summaries

To facilitate experimental planning, the physicochemical properties and expected reaction metrics for the workflow are summarized below.

Compound / IntermediateCAS NumberMolecular WeightMelting PointExpected YieldKey IR/NMR Marker
Carbonitrile (Starting Material) 1049772-84-0157.12 g/mol 45-48 °CN/AIR: ~2200 cm⁻¹ (C≡N)
DFMMPA (Carboxylic Acid) 176969-34-9176.12 g/mol 194-196 °C88-92%IR: ~1680 cm⁻¹ (C=O)
Acid Chloride 141573-96-8194.57 g/mol 35-38 °C>95%¹H NMR: Downfield shift of pyrazole CH
Fluxapyroxad (SDHI) 907204-31-3381.31 g/mol 156.8 °C80-85%IR: ~1650 cm⁻¹ (Amide I band)

References

  • PubChem: Pydiflumetofen (CID 56933411) . National Center for Biotechnology Information. Available at:[Link]

  • NEW PROCESS FOR MANUFACTURING OF 3-HALOMETHYL-SUBSTITUTED 1-METHYL-1H-PYRAZOLE-4-CARBONITRILE COMPOUNDS (WO/2024/150100) . World Intellectual Property Organization (WIPO). Available at:[Link]

  • PubChem: Fluxapyroxad (CID 11884459) . National Center for Biotechnology Information. Available at:[Link]

  • PubChem: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CID 18983008) . National Center for Biotechnology Information. Available at:[Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester (US8871947B2). Google Patents.

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete conversion during 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in agrochemical synthesis: the incomplete conversion during the hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in agrochemical synthesis: the incomplete conversion during the hydrolysis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (DFMP-CN) to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA) .

DFMPA is a critical building block for a major class of succinate dehydrogenase inhibitor (SDHI) fungicides[1]. However, researchers frequently encounter stalled reactions where the nitrile only partially hydrolyzes, leaving a stubborn amide intermediate. This guide provides the mechanistic causality, troubleshooting workflows, and self-validating protocols required to achieve >99% conversion.

Mechanistic Pathway & The Amide Bottleneck

To solve incomplete conversion, we must first understand the structural causality. The hydrolysis of a nitrile fundamentally proceeds through two linked stages: nitrile → amide → carboxylic acid[2].

Mechanism Nitrile DFMP-CN (Nitrile) Amide DFMP-Amide (Intermediate) Nitrile->Amide H2O, OH- (Fast) Carboxylate DFMP-Carboxylate (Salt) Amide->Carboxylate H2O, OH-, Heat (Rate-Limiting) Acid DFMPA (Carboxylic Acid) Carboxylate->Acid H+ (Acidification) (Fast) Bottleneck Steric Hindrance from -CF2H Group Bottleneck->Amide

Mechanistic pathway of DFMP-CN hydrolysis highlighting the amide bottleneck.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at the amide intermediate despite extended reaction times? Expert Insight: The stalling is a direct result of the dual nature of the 3-(difluoromethyl) substituent. Electronically, the -CF₂H group is highly electron-withdrawing. This increases the electrophilicity of the nitrile carbon, making the initial nucleophilic attack by hydroxide (to form the amide) relatively fast[3]. However, once the amide is formed, the bulky -CF₂H group at the 3-position and the N-methyl group at the 1-position create a massive steric shield around the C4 carbonyl. This steric hindrance physically blocks the subsequent nucleophilic addition of hydroxide required to form the tetrahedral intermediate and expel the amide ion (NH₂⁻)[3].

Q2: How do I resolve the poor solubility of the amide intermediate? Expert Insight: As the nitrile converts to the amide, the polarity of the molecule shifts. The intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, has notoriously poor solubility in standard aqueous basic solutions. When it precipitates out of the solvent, the reaction becomes biphasic and effectively halts. Solution: Introduce a water-miscible, high-boiling co-solvent. Utilizing a solvent system like water/ethylene glycol or water/1,4-dioxane[4] keeps the amide fully solvated and elevates the boiling point of the reaction mixture (>110 °C). This provides the necessary thermal energy to overcome the high activation barrier of the sterically hindered amide hydrolysis.

Q3: Should I use acid- or base-catalyzed hydrolysis for DFMP-CN? Expert Insight: Base-catalyzed hydrolysis (using NaOH or KOH) is strongly recommended. While acid hydrolysis (e.g., using concentrated H₂SO₄) is a classical method for nitrile conversion[2], it requires extremely harsh, prolonged reflux conditions that risk degrading the pyrazole ring or causing defluorination of the sensitive -CF₂H group. Base catalysis, particularly when optimized with a co-solvent and excess hydroxide, provides a much cleaner impurity profile.

Q4: Can I use hydrogen peroxide to accelerate the reaction? Expert Insight: Yes. If you are struggling with the initial nitrile-to-amide conversion, employing the Radziszewski reaction (H₂O₂ in alkaline conditions) rapidly converts the nitrile to the amide via a highly reactive peroxyimidate intermediate. While this does not bypass the rate-limiting amide-to-acid bottleneck, it ensures 100% conversion of the starting nitrile, allowing you to focus your thermodynamic parameters (heat and base equivalents) entirely on driving the final amide hydrolysis.

Troubleshooting Workflow

Workflow Start Incomplete Conversion Detected (Amide Present) CheckSol Is the amide precipitating? Start->CheckSol AddSolvent Add high-boiling co-solvent (e.g., Ethylene Glycol) CheckSol->AddSolvent Yes CheckTemp Is temperature < 100°C? CheckSol->CheckTemp No AddSolvent->CheckTemp IncreaseTemp Increase reflux temperature to 115°C CheckTemp->IncreaseTemp Yes CheckBase Are NaOH eq < 3.0? CheckTemp->CheckBase No IncreaseTemp->CheckBase AddBase Increase NaOH to 3.5 eq CheckBase->AddBase Yes Success Complete Conversion to DFMPA CheckBase->Success No AddBase->Success

Troubleshooting workflow for resolving incomplete DFMP-CN hydrolysis.

Quantitative Data & Parameter Optimization

To prevent stalling, reaction parameters must be strictly controlled. The table below summarizes the shift from standard conditions to optimized conditions required specifically for sterically hindered pyrazole nitriles.

Table 1: Quantitative Troubleshooting Matrix for DFMP-CN Hydrolysis

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Base Equivalents 1.0 - 1.5 eq NaOH3.0 - 4.0 eq NaOH Drives the equilibrium forward and compensates for base consumed during the generation of the carboxylate salt[3].
Solvent System Water / MethanolWater / Ethylene Glycol Increases the boiling point to >110 °C and prevents the intermediate amide from precipitating out of solution[4].
Temperature 60 - 80 °C110 - 120 °C Provides the necessary thermal energy to overcome the activation energy barrier of the sterically shielded amide carbonyl.
Reaction Time 2 - 4 hours12 - 16 hours Ensures complete conversion (>99%) to the carboxylate salt, minimizing purification losses.
Self-Validating Experimental Protocol

Follow this step-by-step methodology for the optimized base-catalyzed hydrolysis of DFMP-CN. This protocol includes built-in validation checks to ensure the system is functioning as intended.

Step 1: Reagent Charging In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 1.0 equivalent of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile.

Step 2: Solvent Addition Add a 1:1 (v/v) mixture of water and ethylene glycol (or 1,4-dioxane) to achieve a substrate concentration of 0.5 M. Self-Validation Check: Stir for 5 minutes at room temperature. The mixture should be fully miscible. A biphasic system indicates insufficient co-solvent; add ethylene glycol in 5% volume increments until homogeneous.

Step 3: Base Addition Slowly add 3.5 equivalents of sodium hydroxide (NaOH) pellets. Caution: The dissolution of NaOH is highly exothermic. Maintain stirring to prevent localized hotspots.

Step 4: Reflux & Monitoring Heat the mixture to a gentle reflux (internal temperature 115 °C). Self-Validation Check: Monitor the reaction via HPLC or TLC. The nitrile peak should completely disappear within 2 hours, replaced by the amide peak. Continue heating for 12–16 hours. If the amide peak area remains static for >2 hours during this phase, the base is depleted or the temperature is too low.

Step 5: Cooling & Dilution Once the amide peak is <1%, cool the reaction mixture to room temperature. Dilute with an equal volume of distilled water to ensure the sodium carboxylate salt remains fully dissolved.

Step 6: Acidification & Isolation Place the vessel in an ice bath. Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches 2.0 – 2.5. Self-Validation Check: The product, DFMPA, will precipitate as a dense white solid. The precipitation will only be quantitative if the pH is strictly maintained below 2.5. A higher pH leaves the carboxylate salt in solution, artificially lowering your yield.

Step 7: Filtration Filter the precipitate, wash thoroughly with cold water to remove residual ethylene glycol and NaCl, and dry under vacuum at 50 °C to constant weight.

References
  • Title: CN111362874B - Preparation method of 3-(difluoromethyl)
  • Source: agc.
  • Title: Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5)
  • Title: 11.

Sources

Optimization

Minimizing regioisomer byproducts in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Regioisomeric Byproducts The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a critical process in the developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Regioisomeric Byproducts

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a critical process in the development of numerous agrochemicals and pharmaceuticals.[1][2] A significant challenge in this synthesis is the potential formation of an undesired regioisomer, 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile, which can complicate purification and reduce the overall yield of the target molecule. This guide provides in-depth technical assistance to help you understand and mitigate the formation of this byproduct.

Understanding the Challenge: Regioisomer Formation

The primary route to the pyrazole core involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with methylhydrazine. When an unsymmetrical dicarbonyl compound is used, such as a precursor to the difluoromethyl pyrazole, the reaction can proceed via two different pathways, leading to the formation of two distinct regioisomers. The key factors influencing which isomer is favored are a delicate balance of steric and electronic effects within the reactants and the reaction conditions employed.[3]

The initial and irreversible step of the reaction is the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of the dicarbonyl compound. The regioselectivity of this reaction is determined by which carbonyl group is more electrophilic and which nitrogen atom of methylhydrazine is more nucleophilic.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile that leads to regioisomer formation?

A1: A prevalent method involves the reaction of a functionalized β-ketoester, such as ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate, with methylhydrazine.[4] The unsymmetrical nature of the β-ketoester presents two distinct electrophilic carbonyl centers, leading to the potential for the formation of both the desired 3-(difluoromethyl) and the undesired 5-(difluoromethyl) regioisomers.

Q2: What is the typical regioisomeric ratio observed in this synthesis?

A2: The ratio of the desired 3-substituted isomer to the undesired 5-substituted isomer can vary significantly depending on the specific reaction conditions. Ratios from nearly 1:1 to a more favorable 4:1 or higher have been reported. The goal of process optimization is to maximize this ratio in favor of the desired product.

Q3: How can I accurately quantify the regioisomeric ratio?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for quantifying the ratio of the two isomers. Developing a robust analytical method with baseline separation of the two peaks is crucial for accurate assessment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 19F NMR, can also be used to determine the isomer ratio by integrating the signals corresponding to unique protons or fluorine atoms on each isomer.

Troubleshooting Guide: Minimizing Regioisomer Formation

This section provides a problem-and-solution framework to address common challenges encountered during the synthesis.

Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This indicates that the intrinsic electronic and steric differences between the two carbonyl groups of your β-dicarbonyl precursor are not significant enough under your current reaction conditions to favor one reaction pathway over the other.

Solution Strategies:

  • Solvent Modification: The polarity and protic nature of the solvent can significantly influence the regioselectivity.

    • Protocol 1: Acetic Acid as Solvent. Acetic acid can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This can enhance the inherent electronic differences between the two carbonyls. Studies have shown that using acetic acid as a solvent can favor the formation of pyrazole-4-carbonitriles.[5]

      • Dissolve the β-dicarbonyl precursor (1.0 eq) in glacial acetic acid (5-10 volumes).

      • Slowly add methylhydrazine (1.1 eq) to the solution at room temperature.

      • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC or LC-MS.

      • Upon completion, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Analyze the crude product for the regioisomeric ratio.

  • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, which may be the desired regioisomer. Conversely, higher temperatures may lead to a thermodynamic equilibrium of the isomers.

    • Protocol 2: Low-Temperature Reaction.

      • Dissolve the β-dicarbonyl precursor (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

      • Cool the solution to 0°C or -10°C in an ice or ice-salt bath.

      • Slowly add methylhydrazine (1.1 eq) to the cooled solution.

      • Maintain the low temperature and stir the reaction for 4-8 hours.

      • Allow the reaction to slowly warm to room temperature and stir overnight.

      • Work up the reaction as described in Protocol 1.

  • Order of Addition: Adding the β-dicarbonyl precursor to the methylhydrazine solution can sometimes alter the regioselectivity compared to the reverse addition.

Problem 2: The undesired 5-(difluoromethyl) isomer is the major product.

This suggests that under your current conditions, the factors guiding the reaction are favoring the formation of the unwanted regioisomer.

Solution Strategies:

  • Change of Reaction Medium: The choice of a non-polar or aprotic solvent can sometimes reverse the regioselectivity.

    • Protocol 3: Toluene as Solvent.

      • Suspend the β-dicarbonyl precursor (1.0 eq) in toluene (10 volumes).

      • Add methylhydrazine (1.1 eq) to the suspension.

      • Heat the reaction mixture to reflux (approximately 110°C) for 6-12 hours, using a Dean-Stark apparatus to remove water.

      • Monitor the reaction by TLC or LC-MS.

      • Cool the reaction mixture to room temperature.

      • Wash the organic layer with water and brine.

      • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Catalyst Introduction: The use of an acid or base catalyst can alter the reaction mechanism and influence the regioselectivity.

    • Brønsted Acid Catalysis: Acids like methanesulfonic acid (MsOH) can promote the reaction through a β-protonation/nucleophilic addition/cyclization/aromatization sequence, which can be highly regioselective.[6]

Problem 3: I have a mixture of regioisomers and need to isolate the desired 3-(difluoromethyl) isomer.

Even with optimized reaction conditions, some amount of the undesired regioisomer may still be present. Effective purification is key to obtaining the final product with high purity.

Solution Strategies:

  • Fractional Recrystallization: This is often the most effective method for separating regioisomers on a large scale. The success of this technique depends on finding a solvent system where the two isomers have significantly different solubilities.

    • Protocol 4: Recrystallization.

      • Dissolve the crude mixture of isomers in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/heptane).

      • Allow the solution to cool slowly to room temperature.

      • If crystals form, cool the mixture further in an ice bath to maximize crystallization.

      • Collect the crystals by filtration and wash with a small amount of the cold solvent.

      • Analyze the purity of the crystals and the mother liquor by HPLC or GC to determine the efficiency of the separation. Multiple recrystallization steps may be necessary to achieve the desired purity.

  • Column Chromatography: For smaller scale purifications, flash column chromatography on silica gel can be an effective separation method. A careful selection of the eluent system is critical to achieve good separation between the two isomers.

Visualizing the Process

Diagram 1: General Reaction Pathway for Pyrazole Synthesis

This diagram illustrates the two potential pathways in the cyclocondensation reaction leading to the formation of regioisomers.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_at_C1 Attack at Carbonyl 1 Unsymmetrical_Dicarbonyl->Attack_at_C1 Pathway A Attack_at_C2 Attack at Carbonyl 2 Unsymmetrical_Dicarbonyl->Attack_at_C2 Pathway B Methylhydrazine Methylhydrazine Methylhydrazine->Attack_at_C1 Methylhydrazine->Attack_at_C2 Regioisomer_A 3-(difluoromethyl) Isomer (Desired) Attack_at_C1->Regioisomer_A Regioisomer_B 5-(difluoromethyl) Isomer (Byproduct) Attack_at_C2->Regioisomer_B G start Start: Unsatisfactory Regioisomeric Ratio analyze Analyze Ratio by HPLC/GC/NMR start->analyze ratio_check Is Ratio > 4:1? analyze->ratio_check solvent_mod Modify Solvent: Try Acetic Acid or Toluene ratio_check->solvent_mod No purify Purify Mixture: Recrystallization or Chromatography ratio_check->purify Yes temp_mod Adjust Temperature: Try 0°C or Reflux solvent_mod->temp_mod re_analyze1 Re-analyze Ratio solvent_mod->re_analyze1 catalyst Introduce Catalyst: Try MsOH temp_mod->catalyst re_analyze2 Re-analyze Ratio temp_mod->re_analyze2 re_analyze3 Re-analyze Ratio catalyst->re_analyze3 end End: Desired Product Purity purify->end re_analyze1->ratio_check re_analyze2->ratio_check re_analyze3->ratio_check

Caption: A workflow for optimizing regioselectivity.

By systematically applying the principles and protocols outlined in this guide, researchers can significantly improve the regioselectivity of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile synthesis, leading to higher yields and simplified purification processes.

References

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • ResearchGate. Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Available from: [Link]

  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • R Discovery. Synthesis of (Pyrazol-4-yl)alkanones and Alkylpyrazole-4-Carbonitriles. Available from: [Link]

  • ResearchGate. Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). Available from: [Link]

  • PMC. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available from: [Link]

  • Thieme. Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Available from: [Link]

  • Patsnap. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • Academia.edu. 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • Google Patents. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available from: [Link]

  • Ewha Womans University. Recent advances in the regioselective synthesis of Pyrazoles. Available from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • DOI. Synthesis of Pyrazoles Utilizing Ambiphilic Reactivity of Hydrazones. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Available from: [Link]

  • ResearchGate. Synthesis of pyrazole 4-carbonitrile derivatives a. Available from: [Link]

  • Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • PubChem. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. Available from: [Link]

Sources

Troubleshooting

Optimizing catalyst loading for the production of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Overview The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile via the palladium-catalyzed cyanation of its corresponding 4-bromo precursor is a critical transformation in the development of modern agro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile via the palladium-catalyzed cyanation of its corresponding 4-bromo precursor is a critical transformation in the development of modern agrochemicals and pharmaceuticals[1]. While achieving high yields is straightforward at high catalyst loadings (2–5 mol%), scaling this reaction requires rigorous optimization to minimize the cost of precious metals and reduce palladium contamination in the final active ingredient.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to successfully optimize catalyst loading down to ≤0.5 mol% without sacrificing conversion or purity.

Catalytic Cycle & Optimization Nodes

G A Pd(0)L_n Active Catalyst B Oxidative Addition [Pd(II)(Ar)(Br)L_n] A->B + Ar-Br E Deactivation Pathway [Pd(CN)4]2- (Poisoned) A->E Excess CN- C Transmetalation [Pd(II)(Ar)(CN)L_n] B->C + Zn(CN)2 - ZnBr(CN) D Reductive Elimination Product Formation C->D D->A + Ar-CN

Pd-catalyzed cyanation cycle highlighting the cyanide poisoning deactivation pathway.

Troubleshooting Guide & FAQs

Q1: My cyanation of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole stalls at ~40% conversion when I drop the Pd loading below 0.5 mol%. How can I push this to completion? A1: The premature stalling at low catalyst loadings is almost exclusively caused by catalyst poisoning via the formation of inactive palladiumate complexes (e.g., [Pd(CN)4​]2− ). Cyanide is a strong σ -donor and π -acceptor, which aggressively binds to the electron-rich Pd(0) active species, pulling it out of the catalytic cycle. The Solution: You must control the concentration of dissolved free cyanide in the organic phase. Instead of using highly soluble cyanide sources like NaCN or KCN, switch to zinc cyanide (Zn(CN)₂) in a biphasic solvent system such as THF/Water (5:1)[2]. The Zn(CN)₂ remains largely in the aqueous phase, and the slow diffusion of cyanide into the THF layer ensures a steady rate of transmetalation without overwhelming the Pd(0) resting state[2]. Additionally, utilizing a bulky, electron-rich ligand like tBuXPhos accelerates the oxidative addition step, ensuring Pd(0) is rapidly consumed before it can be poisoned[3].

Q2: I am observing significant levels of the protodehalogenated impurity (3-(difluoromethyl)-1-methyl-1H-pyrazole). What drives this side reaction and how do I suppress it? A2: Protodehalogenation occurs when the Pd(II)(Ar)(Br)Ln​ intermediate has an extended lifetime due to a slow transmetalation step. If the transmetalation is delayed, the intermediate can undergo β -hydride elimination from solvent molecules or react with trace moisture acting as a hydride source, leading to the reduced pyrazole byproduct. The Solution: First, ensure your Zn(CN)₂ is finely dispersed and not clumped, as poor surface area will starve the transmetalation step. Second, optimize the Palladium-to-Ligand ratio. While a 1:1 ratio is theoretically sufficient for bulky monodentate ligands, a 1:1.5 or 1:2 ratio provides thermodynamic stability to the Pd(II) intermediate, shielding it from side reactions. Finally, thoroughly degas the biphasic solvent system by sparging with argon for at least 30 minutes prior to catalyst introduction; dissolved oxygen can oxidize the phosphine ligand, effectively lowering the active ligand concentration and promoting protodehalogenation.

Q3: Can we switch from Zn(CN)₂ to K₄[Fe(CN)₆] to improve the safety profile during scale-up, and how does this affect catalyst loading? A3: Yes, potassium ferrocyanide (K₄[Fe(CN)₆]) is an excellent, non-toxic alternative that releases cyanide only upon catalytic activation[3]. However, because the cyanide release is highly endothermic, this switch requires significantly higher reaction temperatures (typically 100–130 °C in DMF or NMP) compared to the mild 40 °C conditions used for Zn(CN)₂[3]. At these elevated temperatures, standard Pd(OAc)₂/phosphine systems degrade rapidly, making low catalyst loadings (<1 mol%) impossible. If you must use K₄[Fe(CN)₆], you must switch to a more thermally robust catalyst system, such as palladium nanoparticles supported on zinc oxide or specialized palladacycles, which have demonstrated efficacy at 0.5 mol% loadings under these harsher conditions[3].

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the optimization of Pd loading using the Zn(CN)₂ / tBuXPhos system in a biphasic THF/H₂O mixture at 40 °C.

Pd Loading (mol%)Ligand (mol%)Yield (%)Unreacted SM (%)Protodehalogenation (%)
5.06.0 (tBuXPhos)>98<1<1
1.01.5 (tBuXPhos)9621
0.5 0.75 (tBuXPhos) 94 4 1.5
0.10.15 (tBuXPhos)42515
0.50.75 (dppf)61289

Note: At 0.1 mol%, catalyst poisoning overtakes the catalytic turnover rate. The bidentate ligand dppf is insufficient for low-loading biphasic cyanation due to slower oxidative addition kinetics compared to the bulky monodentate tBuXPhos.

Validated Experimental Protocol: 0.5 mol% Catalyst Loading

This self-validating protocol utilizes a biphasic system to regulate cyanide concentration, ensuring high turnover numbers (TON) and minimal catalyst deactivation.

Materials:

  • 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (1.0 equiv, 10 mmol)

  • Zinc cyanide (Zn(CN)₂) (0.6 equiv, 6 mmol)

  • Precatalyst: tBuXPhos Pd G3 (0.5 mol%, 0.05 mmol)

  • Solvent: THF / H₂O (5:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Solvent Preparation (Critical): Prepare a 5:1 mixture of THF and deionized water. Sparge the mixture vigorously with Argon for 30 minutes to remove dissolved oxygen. Causality: Oxygen degrades the electron-rich tBuXPhos ligand, leading to premature catalyst death.

  • Reagent Charging: To an oven-dried, argon-flushed Schlenk flask, add 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (10 mmol) and Zn(CN)₂ (6 mmol). Safety Note: Zn(CN)₂ is highly toxic; handle in a dedicated powder hood.

  • Catalyst Introduction: Add the tBuXPhos Pd G3 precatalyst (0.05 mmol) to the flask.

  • Reaction Initiation: Add the degassed THF/H₂O solvent mixture (50 mL) via syringe. Seal the flask and stir vigorously (1000 rpm) to ensure maximum interfacial area between the aqueous and organic layers. Heat the reaction to 40 °C.

  • In-Process Monitoring (Self-Validation): Sample the organic layer after 4 hours. Quench the aliquot with aqueous sodium hypochlorite (bleach) to destroy trace cyanide, extract with EtOAc, and analyze via HPLC. A conversion of >90% at 4 hours validates the active catalytic cycle; if conversion is <50%, catalyst poisoning has occurred due to insufficient stirring or poor solvent degassing.

  • Workup: Upon completion (typically 6-8 hours), cool the reaction to room temperature. Dilute with EtOAc and quench the mixture slowly with a 10% aqueous solution of sodium hypochlorite to safely neutralize any unreacted cyanide. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to isolate the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile.

References

  • Title: NEW PROCESS FOR MANUFACTURING OF 3-HALOMETHYL-SUBSTITUTED 1-METHYL-1H-PYRAZOLE-4-CARBONITRILE COMPOUNDS (WO/2024/150100) Source: WIPO (World Intellectual Property Organization) URL: [Link]

  • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: RSC Advances URL: [Link]

Sources

Optimization

Overcoming solubility issues of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility bottlenecks associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility bottlenecks associated with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (DFPACN) .

DFPACN is a critical synthetic intermediate[1]. It is primarily utilized in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), which forms the privileged core of numerous Succinate Dehydrogenase Inhibitor (SDHI) fungicides such as fluxapyroxad, sedaxane, pydiflumetofen, and inpyrfluxam[2]. Recent manufacturing processes highlight the importance of optimizing solvent conditions to handle 3-halomethyl-substituted 1-methyl-1H-pyrazole-4-carbonitriles efficiently[3].

Below, you will find field-proven insights, a troubleshooting workflow, detailed FAQs, and a self-validating experimental protocol to keep your syntheses running smoothly.

Solubility Troubleshooting Workflow

G Start DFPACN Solubility Issue Detected CheckReaction Identify Reaction Type & Conditions Start->CheckReaction Hydrolysis Aqueous / Hydrolysis (Conversion to DFPA) CheckReaction->Hydrolysis Organometallic Anhydrous / Reduction (Sub-zero Temps) CheckReaction->Organometallic Crystallization Purification / Crystallization CheckReaction->Crystallization Sol1 Use Miscible Polar Protic (EtOH/H2O) or Biphasic + PTC Hydrolysis->Sol1 Sol2 Use 2-MeTHF or THF + LiCl Additive Organometallic->Sol2 Sol3 Anti-Solvent Method (EtOAc -> Heptane) Crystallization->Sol3

Workflow for troubleshooting DFPACN solubility based on reaction type.

Frequently Asked Questions (FAQs)

Q1: Why does DFPACN exhibit such poor solubility in common non-polar and moderately polar organic solvents? Expertise & Causality: The poor solubility of DFPACN is a direct consequence of its high crystal lattice energy. The molecule possesses a highly polar nitrile group (-C≡N) acting as a strong hydrogen-bond acceptor, and a difluoromethyl group (-CHF₂) which acts as a weak hydrogen-bond donor. Combined with the planar pyrazole core that facilitates strong π-π stacking, these molecules form robust, rigid intermolecular networks. Solvents with low dielectric constants (e.g., toluene, hexanes) lack the necessary solvation energy to disrupt these interactions, causing the compound to crash out of solution.

Q2: I am attempting an anhydrous reduction of the nitrile group, but DFPACN crashes out of THF at low temperatures. How can I maintain a homogeneous solution? Expertise & Causality: Tetrahydrofuran (THF) alone often fails at sub-zero temperatures due to the temperature-dependent drop in solubility. To overcome this, incorporate a highly polar, aprotic co-solvent such as N,N-Dimethylformamide (DMF) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at 5–10% v/v. These co-solvents have high dipole moments that effectively solvate the nitrile group. Alternatively, adding a chaotropic salt like anhydrous Lithium Chloride (LiCl) to the THF can disrupt the hydrogen-bonding network of the solute, significantly increasing its solubility without interfering with most organometallic or reductive reagents.

Q3: What is the optimal solvent system for the alkaline hydrolysis of DFPACN to DFPA? Expertise & Causality: Hydrolysis requires the presence of water and a strong base (e.g., NaOH or KOH), but DFPACN is highly hydrophobic and insoluble in pure water. The most effective approach is to use a miscible polar protic solvent blend, such as Ethanol/Water or Isopropanol/Water (typically 1:1 or 2:1 v/v). The alcohol effectively solvates the DFPACN, bringing it into the aqueous phase where the hydroxide ions can attack the nitrile carbon.

Q4: How can I purify crude DFPACN without using excessive volumes of solvent for recrystallization? Expertise & Causality: Because DFPACN has a steep solubility curve in moderately polar solvents, an anti-solvent crystallization strategy is highly effective. Dissolve the crude DFPACN in a minimal volume of a hot "good" solvent (e.g., Ethyl Acetate). Once fully dissolved, slowly add a "bad" solvent (e.g., Heptane) dropwise while maintaining the temperature, then cool slowly. The non-polar anti-solvent rapidly decreases the dielectric constant of the mixture, forcing the DFPACN to crystallize out in high purity while leaving lipophilic impurities in solution.

Quantitative Data: Solvent Selection Guide

To assist in experimental design, the following table summarizes the solubility profile of DFPACN across various solvent classes.

Solvent ClassExample SolventsDielectric Constant (ε)DFPACN Solubility ProfileRecommended Experimental Application
Non-Polar / Aliphatic Hexane, Heptane~1.9Very LowAnti-solvent for crystallization and purification.
Aromatic Toluene, Xylene~2.4LowBiphasic reactions (requires Phase Transfer Catalyst).
Ethers THF, 2-MeTHF~7.5Moderate (Temp. dependent)Anhydrous reductions, Grignard additions (use LiCl if <0°C).
Polar Protic Ethanol, Isopropanol18 - 24Moderate to High (Heated)Alkaline hydrolysis to DFPA, hot recrystallization.
Polar Aprotic DMF, DMSO, NMP36 - 47HighStock solutions, high-temperature SNAr, difficult couplings.
Standard Operating Procedure: Biphasic Alkaline Hydrolysis of DFPACN to DFPA

This protocol details the conversion of DFPACN to its corresponding carboxylic acid (DFPA).

Self-Validating Mechanism: This protocol is inherently self-validating. DFPACN is insoluble in water, creating a cloudy suspension initially. As the hydrolysis proceeds, the product (DFPA sodium salt) is highly water-soluble. The reaction mixture transitioning from a turbid suspension to a clear, homogeneous solution serves as a visual confirmation of reaction completion. Subsequent acidification forces the protonated DFPA to precipitate, validating the successful phase transfer and isolation.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend DFPACN (10.0 g, 1.0 eq) in 50 mL of Ethanol.

  • Base Addition: Add 50 mL of 2M aqueous NaOH (approx. 3.0 eq) to the suspension.

  • Heating: Heat the mixture to 80°C (reflux). The suspension will gradually become a clear, homogeneous solution as DFPACN dissolves in the hot ethanol and reacts with the hydroxide ions.

  • Monitoring: Stir at reflux for 4-6 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the high-Rf starting material spot is entirely consumed.

  • Solvent Removal: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the ethanol, leaving a basic aqueous solution.

  • Impurity Extraction: Wash the remaining aqueous layer with Dichloromethane (DCM) (2 x 20 mL) to extract any unreacted DFPACN or non-polar byproducts. Discard the organic washings.

  • Product Precipitation: Transfer the aqueous layer to a beaker and cool in an ice bath to 0-5°C. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.0. The product, DFPA, will precipitate rapidly as a white to off-white crystalline solid.

  • Isolation: Filter the precipitate via vacuum filtration, wash the filter cake with ice-cold distilled water (2 x 15 mL), and dry under a vacuum at 50°C to a constant weight.

References
  • 1-methyl-3-difluoromethyl-4-pyrazolecarbonitrile - CAS 1049772-84-0 Source: MolAid URL:[Link]

  • WO/2024/150100 NEW PROCESS FOR MANUFACTURING OF 3-HALOMETHYL-SUBSTITUTED 1-METHYL-1H-PYRAZOLE-4-CARBONITRILES Source: World Intellectual Property Organization (WIPO) URL:[Link]

  • Pydiflumetofen (Ref: SYN 545794) - AERU Source: University of Hertfordshire Pesticide Properties DataBase URL:[Link]

  • Exploring 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid: Challenges, Promise, and Practical Realities Source: Benzoic Acid China URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development and validation for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile purity

An in-depth technical guide for researchers, scientists, and drug development professionals on establishing robust analytical controls for pyrazole-based intermediates. The Critical Role of DFMMPCN in Agrochemical Synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on establishing robust analytical controls for pyrazole-based intermediates.

The Critical Role of DFMMPCN in Agrochemical Synthesis

The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (DFMMPCN) is a highly functionalized, electron-deficient pyrazole. It serves as a foundational building block in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, such as bixafen, fluxapyroxad, and sedaxane[1].

Because DFMMPCN is positioned early in the synthetic pathway, its purity profile directly dictates the efficacy and safety of the final Active Ingredient (API). During the hydrazine cyclization step of its synthesis, positional regioisomers—specifically the 1,5-disubstituted isomer—are frequently generated as side products. If these structurally similar impurities are not resolved and quantified by the analytical method, they carry over into downstream coupling reactions, resulting in off-target toxicity and costly batch rejections[2].

Impurity_Fate R Raw Precursors (Hydrazine + Acrylate) T Target: DFMMPCN (1,3-Regioisomer) R->T Primary Synthesis I Impurity: 1,5-Regioisomer (Co-eluting risk) R->I Side Reaction A SDHI Fungicide API (High Efficacy) T->A Downstream Coupling X API Defect / Toxicity (Batch Rejection) I->X Unresolved Carryover

Fig 1. Impact of unresolved pyrazole regioisomers on downstream SDHI fungicide API synthesis.

Analytical Target Profile (ATP) & Technology Comparison

To establish a robust control strategy, the analytical method must baseline-resolve DFMMPCN from its closest regioisomers. We objectively compared three analytical platforms to determine the optimal approach for this specific molecular architecture.

Table 1: Comparative Performance of Analytical Platforms for DFMMPCN Purity

Analytical PlatformPrimary Retention MechanismRegioisomer Resolution ( Rs​ )Peak Symmetry ( Tf​ )Suitability Conclusion
GC-FID Boiling point / Volatility1.2 (Partial co-elution)2.1 (Severe tailing)Poor. The high dipole moment from the -CN and -CF2H groups causes active-site adsorption in the GC inlet.
RP-HPLC (C18) Dispersive (Hydrophobic)0.8 (Co-elution)1.2 (Good)Moderate. Fails to resolve 1,3- vs 1,5-regioisomers due to nearly identical LogP values.
RP-HPLC (Phenyl-Hexyl) π−π / Dipole / Dispersive2.8 (Baseline)1.1 (Excellent)Optimal. Exploits subtle π -electron density differences between positional isomers.
The Causality Behind Column Selection

Standard C18 columns fail to separate the 1,3- and 1,5-pyrazole regioisomers because their hydrophobic footprints are virtually identical. By transitioning to a Phenyl-Hexyl stationary phase , we introduce orthogonal π−π interactions[3]. The strong electron-withdrawing difluoromethyl (-CF2H) and carbonitrile (-CN) groups severely deplete the π -electron density of the pyrazole ring. Because the physical position of these groups alters the molecular dipole and the localized π -deficiency, the phenyl rings of the stationary phase interact differently with each isomer, driving baseline resolution[4].

Workflow A 1. Define ATP (Impurity Limits) B 2. Column Screen (Phenyl-Hexyl vs C18) A->B Selects phase C 3. Mobile Phase (pH 2.7 Buffer) B->C Tunes mechanism D 4. Isomer Resolution (Rs > 2.0) C->D Optimizes α E 5. ICH Q2(R2) Validation D->E Locks method

Fig 2. Causality-driven HPLC method development workflow for pyrazole intermediates.

Optimized Experimental Protocol

The following methodology leverages the mechanistic insights described above to deliver a highly specific, repeatable separation.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Causality: While DFMMPCN remains strictly neutral under these conditions (its pKa is driven below zero by the EWGs), the acidic buffer is required to suppress the ionization of residual silanol groups (Si-OH) on the silica support. Keeping silanols fully protonated prevents secondary ion-exchange interactions that cause peak tailing[5].

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step 2: Chromatographic Conditions

  • Column: Phenomenex Luna Phenyl-Hexyl, 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Strict temperature control stabilizes the thermodynamics of the π−π interactions).

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm (Optimal absorbance maximum for the conjugated pyrazole-carbonitrile system).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15–16 min: Return to 20% B

    • 16–20 min: Equilibration

Self-Validating System Protocols

A self-validating analytical protocol incorporates internal feedback loops to guarantee data integrity before any sample is quantified. By injecting a System Suitability Test (SST) mixture containing both the target DFMMPCN and its critical 1,5-regioisomer impurity (0.1 mg/mL each), the system actively verifies its own resolving power.

The analytical sequence is programmed to automatically halt, preventing the generation of false-positive purity data, unless the following criteria are met:

  • Resolution ( Rs​ ) between DFMMPCN and the 1,5-isomer ≥2.0 .

  • Tailing Factor ( Tf​ ) for DFMMPCN ≤1.5 .

  • Theoretical Plates ( N ) ≥5000 .

  • Retention Time Precision (%RSD for 5 replicate injections) ≤0.5% .

ICH Q2(R2) Method Validation Data

The optimized method was rigorously validated in accordance with the latest ICH Q2(R2) guidelines for analytical procedures, ensuring it is fit for its intended purpose in commercial release testing[6][7].

Table 2: ICH Q2(R2) Validation Summary for DFMMPCN Purity

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target tR​ Blank shows 0.0% interferencePass
Linearity & Range R2≥0.999 (over 50-150% of target) R2=0.9998 (0.5 to 50 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 spike levels99.4% - 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 preparations)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% (Different days/analysts)%RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.02 µg/mL / 0.06 µg/mLPass
Robustness Stable under deliberate variations Rs​>2.0 at ±2°C and ±0.1 mL/minPass

Sources

Comparative

Comparative Guide: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile vs. 3-(Trifluoromethyl) Analogs

Executive Summary In the rational design of modern agrochemicals and pharmaceuticals, the pyrazole-4-carbonitrile core—and its corresponding carboxylic acid derivatives—serves as a privileged scaffold. The choice of halo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of modern agrochemicals and pharmaceuticals, the pyrazole-4-carbonitrile core—and its corresponding carboxylic acid derivatives—serves as a privileged scaffold. The choice of halogenated substituent at the C3 position fundamentally dictates the molecule's physicochemical profile, target residence time, and metabolic fate. This guide objectively compares 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile against its 3-(trifluoromethyl) analogs, providing researchers with mechanistic insights, comparative efficacy data, and self-validating synthetic protocols to guide pipeline development.

Structural & Physicochemical Profiling

The substitution of a difluoromethyl ( CF2​H ) group for a trifluoromethyl ( CF3​ ) group is a classic bioisosteric replacement, yet the two moieties exhibit profoundly different behaviors in biological systems[1]. While CF3​ is unparalleled for enhancing metabolic stability and extreme lipophilicity, CF2​H acts as a "lipophilic hydrogen bond donor"[2].

Table 1: Physicochemical Comparison of C3-Substituents
Property CF3​ (Trifluoromethyl) CF2​H (Difluoromethyl)Impact on Molecular Design
van der Waals Volume 39.8 ų[3]~24.0 - 28.0 ų CF2​H fits into tighter binding pockets without inducing steric clashes.
H-Bond Capacity None (Strictly hydrophobic)Donor (Improper C-H⋅⋅⋅O/N ) CF2​H mimics −OH and −SH groups, enhancing target affinity[1].
Lipophilicity ( π value) +0.88 (Highly lipophilic)+0.68 (Moderately lipophilic) CF3​ drives greater membrane permeability; CF2​H improves aqueous solubility[2].
Electronegativity Strong electron-withdrawingModerate electron-withdrawing CF3​ strongly deactivates adjacent rings and lowers amine basicity more than CF2​H .

Mechanistic Causality: Why CF2​H Outperforms CF3​ in Specific Targets

The superiority of the 3-(difluoromethyl)-pyrazole core is most prominently demonstrated in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., fluxapyroxad, pydiflumetofen, bixafen).

The Causality of Binding: In the ubiquinone binding site of Complex II (Succinate Dehydrogenase), the pyrazole carboxamide must anchor precisely. The highly polarized C-H bond of the difluoromethyl group forms an "improper" hydrogen bond ( C-H⋅⋅⋅O ) with key tyrosine residues in the binding pocket[4]. This interaction significantly lowers the dissociation constant ( Ki​ ). In contrast, the bulkier CF3​ group lacks this hydrogen-bond capability and its larger van der Waals volume (39.8 ų) induces steric clashes with the pocket's hydrophobic walls, resulting in a measurable drop in binding affinity[3].

SDHI_Binding cluster_0 Inhibitor (Pyrazole Core) cluster_1 Succinate Dehydrogenase (Complex II) CF2H CF2H Group (H-Bond Donor) TYR Tyrosine Residue (H-Bond Acceptor) CF2H->TYR Improper H-Bond (C-H···O) CF3 CF3 Group (Steric/Hydrophobic) TRP Tryptophan Residue (Hydrophobic Pocket) CF3->TRP Steric Clash / VDW (No H-Bond) Amide Carboxamide Linker Amide->TYR Primary H-Bond

Mechanistic binding of CF2H vs CF3 pyrazole derivatives in the SDH ubiquinone binding site.

Synthetic Workflows & Experimental Protocols

Synthesizing the pyrazole-4-carbonitrile (or its ester/acid precursors) requires strict regiocontrol. The cyclization of fluorinated diketones with methylhydrazine inherently risks forming a mixture of 1,3- and 1,5-isomers.

Synth_Workflow Start1 Ethyl Difluoroacetate (or Trifluoroacetate) Intermediate 2-Alkoxymethylene-4,4-difluoro -3-oxobutyrate Start1->Intermediate Claisen Condensation Start2 Trialkyl Orthoformate + Acetic Anhydride Start2->Intermediate Product 3-(Di/Trifluoromethyl)-1-methyl -1H-pyrazole-4-carboxylate Intermediate->Product Cyclization (Regioselective) Reagent Methylhydrazine Reagent->Product Final Hydrolysis & Amidation (to Active Fungicide) Product->Final Downstream Processing

Regioselective synthetic workflow for 3-(fluoroalkyl)-1-methyl-1H-pyrazole building blocks.

Self-Validating Protocol: Regioselective Cyclization

To achieve >95% regioselectivity for the desired 3-(difluoromethyl)-1-methyl isomer, a biphasic solvent system with a weak base buffer is utilized[5].

Causality of the Protocol: The addition of Na2​CO3​ buffers the aqueous phase, preventing the rapid, uncontrolled protonation of methylhydrazine. By keeping the reaction in a biphasic state (water/toluene), the local concentration of the reactive hydrazine species is controlled at the interface, causally shifting the kinetic pathway to favor the 1,3-isomer over the undesired 1,5-isomer[5].

Step-by-Step Methodology:

  • Intermediate Preparation: React ethyl difluoroacetoacetate (1.0 eq) with triethyl orthoformate (1.2 eq) and acetic anhydride (2.0 eq) at 100∘C for 4 hours to yield ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate.

  • Biphasic Setup: Dissolve the intermediate in toluene (3 volumes). Add an aqueous solution of 10% Na2​CO3​ (2 volumes) to establish the biphasic system.

  • Regioselective Cyclization: Cool the biphasic mixture to −5∘C . Slowly dose methylhydrazine (1.05 eq, 40% aqueous solution) over 2 hours under vigorous stirring. Maintain the temperature strictly below 0∘C .

  • Phase Separation & Hydrolysis: Allow the mixture to warm to room temperature. Separate the organic toluene layer (containing the highly pure 1,3-isomer ester). To convert to the carboxylic acid—a direct precursor to the carbonitrile—treat the toluene layer with 20% aqueous NaOH at 60∘C for 2 hours, followed by acidification with HCl to precipitate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Comparative Experimental Data

The structural differences between CF2​H and CF3​ translate directly into biological efficacy. Below is a summary of in vitro fungicidal activity for pyrazole-4-carboxamides derived from these building blocks against major agricultural pathogens.

Table 2: Comparative Antifungal Activity ( EC50​ values)
Pathogen CF2​H -Pyrazole Analog ( EC50​ μg/mL ) CF3​ -Pyrazole Analog ( EC50​ μg/mL )Efficacy Shift
Sclerotinia sclerotiorum0.025 (Pydiflumetofen)[6]0.1807.2x Higher Activity with CF2​H
Rhizoctonia solani0.046[7]0.2154.6x Higher Activity with CF2​H
Botrytis cinerea0.099[8]> 1.50>15x Higher Activity with CF2​H

Data Interpretation: The CF2​H analogs consistently exhibit sub-0.1 μg/mL EC50​ values across broad-spectrum testing[6]. The CF3​ derivatives, while metabolically stable, suffer a drop in potency due to the loss of the critical C-H⋅⋅⋅O hydrogen bond in the SDH target site[4].

Conclusion

While 3-(trifluoromethyl) pyrazoles remain invaluable when extreme lipophilicity and absolute metabolic blocking are required, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (and its acid derivatives) represents a superior scaffold for targets requiring precise spatial anchoring. By acting as a lipophilic hydrogen bond donor, the CF2​H group achieves tighter target binding (evidenced by superior EC50​ metrics) and improved aqueous solubility, cementing its status as the premier building block for next-generation SDHI fungicides and advanced pharmaceutical candidates.

Sources

Validation

GC-MS characterization and impurity profiling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

GC-MS Characterization and Impurity Profiling of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile: A Comparative Guide Executive Summary & Context 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1049772...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Characterization and Impurity Profiling of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile: A Comparative Guide

Executive Summary & Context

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1049772-84-0) is a highly specialized, fluorinated heterocyclic intermediate. It serves as the critical building block for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA), the core pharmacophore in a broad class of succinate dehydrogenase inhibitor (SDHI) fungicides and novel kinase inhibitors[1].

Because the purity of this intermediate directly dictates the yield, efficacy, and toxicological profile of the final Active Pharmaceutical Ingredient (API) or agrochemical, rigorous impurity profiling is mandatory[2][3]. During its synthesis—typically via the condensation of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine, followed by fluorination—several structurally similar byproducts are generated[4]. Identifying and quantifying these impurities requires an analytical modality capable of extreme resolving power and structural elucidation.

The Analytical Challenge: Why GC-MS?

When profiling low-molecular-weight, volatile, and relatively non-polar intermediates like fluorinated pyrazole carbonitriles, laboratories must choose between Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC-UV), and Nuclear Magnetic Resonance (NMR)[3][4].

Causality in Technique Selection: LC-MS (ESI/APCI) is the gold standard for large, polar APIs but frequently fails for halogenated pyrazole intermediates. These molecules lack easily ionizable functional groups in soft ionization environments, leading to poor sensitivity[2][3]. Furthermore, HPLC-UV struggles to resolve co-eluting regioisomers without authentic reference standards.

Conversely, GC-MS operating in Electron Ionization (EI) mode is the optimal choice. The volatility of the difluoromethyl group makes the compound highly amenable to gas-phase separation, while 70 eV EI provides highly reproducible, library-searchable fragmentation patterns—specifically the characteristic pyrazole ring cleavage resulting in the expulsion of HCN and loss of N2[5].

Table 1: Quantitative Comparison of Analytical Techniques for Pyrazole Intermediates

Analytical TechniqueSensitivity (LOD)Resolution of RegioisomersStructural ElucidationVolatility Suitability
GC-MS (EI) High (<0.01%) Excellent (via capillary GC) High (Standardized 70 eV fragmentation) Optimal
LC-MS (ESI) Moderate (0.05%)Poor to ModerateModerate (Soft ionization limits fragmentation)Poor (Requires polar groups)
HPLC-UV Moderate (0.1%)ModerateNone (Requires authentic standards)Moderate
NMR Low (>1.0%)ExcellentSupreme (Absolute stereochemistry)N/A

Logical Pathways of Impurity Generation

Understanding the synthetic origin of impurities is critical for targeted profiling. The Knorr pyrazole synthesis inherently struggles with regioselectivity when using unsymmetrical precursors, leading to the formation of the 5-substituted regioisomer[4]. Additionally, the fluorination step (often utilizing reagents like DAST) can result in incomplete or excessive halogenation[1].

ImpurityPathway Start 1,3-Dicarbonyl Precursor + Methylhydrazine Main 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonitrile (Target API Intermediate) Start->Main Main Pathway Imp1 5-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonitrile (Regioisomer) Start->Imp1 Regioselectivity Issue Imp2 3-(Fluoromethyl)-1-methyl- 1H-pyrazole-4-carbonitrile (Under-fluorinated) Start->Imp2 Incomplete Fluorination Imp3 3-(Trifluoromethyl)-1-methyl- 1H-pyrazole-4-carbonitrile (Over-fluorinated) Start->Imp3 Over-fluorination

Logical pathways of target synthesis and corresponding impurity generation in pyrazole intermediates.

Experimental Workflow & Self-Validating Protocol

To ensure data integrity and regulatory compliance (e.g., ICH guidelines), the GC-MS protocol must be a self-validating system[2][6]. The following step-by-step methodology incorporates internal controls to guarantee chromatographic resolution and quantitative accuracy.

Step 1: Sample Preparation & Internal Standardization
  • Procedure: Dissolve 10.0 mg of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile in 10 mL of GC-grade dichloromethane (DCM)[4]. Spike the solution with 1.0 µg/mL of an internal standard (IS), such as 4-bromopyrazole.

  • Causality: DCM is highly volatile, allowing for a short solvent delay (typically <3 minutes) that protects the MS filament without masking early-eluting low-molecular-weight impurities. The IS normalizes injection volume variations, transforming the assay from qualitative to strictly quantitative.

Step 2: Chromatographic Separation (System Suitability)
  • Procedure: Inject 1 µL in split mode (ratio 50:1) into a GC system equipped with a 30 m × 0.25 mm × 0.25 µm 5% phenyl-arylene / 95% dimethylpolysiloxane capillary column (e.g., TraceGOLD TR-5MS)[2]. Use a helium carrier gas flow of 1.0 mL/min.

  • Temperature Program: Initial hold at 60°C for 2 mins, ramp at 15°C/min to 250°C, hold for 5 mins.

  • Causality: The split injection prevents column overloading and peak fronting, preserving the theoretical plates required to resolve the 3-isomer from the 5-isomer. The slight polarity of the 5% phenyl stationary phase interacts with the dipole moments of the regioisomers, ensuring a baseline resolution ( Rs​>1.5 ), which must be verified via a System Suitability Test (SST) prior to batch analysis.

Step 3: Mass Spectrometric Detection & Deconvolution
  • Procedure: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 50 to 350.

  • Causality: 70 eV is the universal standard for EI. It standardizes the fragmentation energy, ensuring that the generated spectra can be accurately cross-referenced against NIST libraries or in-house databases[2][5].

GCMSWorkflow A Crude Pyrazole Mixture (IS Spiked in DCM) B Split Injection (50:1) (Prevents Overloading) A->B C Capillary GC Separation (TR-5MS Column) B->C D Electron Ionization (EI) (Standardized 70 eV) C->D E Mass Analysis (m/z 50 to 350) D->E F Spectral Deconvolution & Impurity Identification E->F

GC-MS analytical workflow for pyrazole impurity profiling and spectral deconvolution.

Impurity Profiling: Key Contaminants & Fragmentation Mechanics

When analyzing the Total Ion Chromatogram (TIC), specific mass-to-charge (m/z) transitions serve as diagnostic markers for the target and its impurities.

  • Target API Intermediate (3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile):

    • Molecular Ion: m/z 157 ( [M]+∙ )

    • Diagnostic Fragments: The loss of a fluorine atom yields an [M−F]+ peak at m/z 138. The most critical structural indicator of the pyrazole core is the expulsion of hydrogen cyanide (HCN, loss of 27 Da) from the molecular ion, yielding a fragment at m/z 130, followed by the loss of N2​ [5].

  • Impurity A (5-(Difluoromethyl) Regioisomer):

    • Exhibits an identical exact mass (m/z 157) and highly similar fragmentation. Identification relies entirely on the chromatographic retention time difference established in Step 2. The 5-isomer typically elutes slightly later on a TR-5MS column due to increased steric hindrance altering its interaction with the stationary phase[4].

  • Impurity B (3-(Fluoromethyl) Under-fluorinated Byproduct):

    • Molecular Ion: m/z 139 ( [M]+∙ ). The 18 Da mass shift confirms the absence of one fluorine atom, replaced by a proton[1].

  • Impurity C (3-(Trifluoromethyl) Over-fluorinated Byproduct):

    • Molecular Ion: m/z 175 ( [M]+∙ ). The mass spectrum will show a dominant [M−CF3​]+ fragment due to the high stability of the leaving trifluoromethyl radical.

Conclusion

For the impurity profiling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile, GC-MS provides an unmatched combination of chromatographic resolution for regioisomers and structural elucidation for fluorination variants. By employing a self-validating protocol utilizing internal standards, split-injection capillary chromatography, and 70 eV EI fragmentation, laboratories can achieve the sub-0.1% detection limits required by modern regulatory frameworks[3][6].

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]

Sources

Comparative

Comparative Analysis of Synthetic Routes for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Executive Summary & Industrial Context The difluoromethyl pyrazole core is a privileged scaffold in modern agrochemistry and pharmaceuticals, serving as the critical pharmacophore in a broad class of succinate dehydrogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Industrial Context

The difluoromethyl pyrazole core is a privileged scaffold in modern agrochemistry and pharmaceuticals, serving as the critical pharmacophore in a broad class of succinate dehydrogenase inhibitor (SDHI) fungicides, including Sedaxane, Bixafen, and Pydiflumetofen[1]. While the classical industrial synthesis targets the ester derivative (ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate) via Claisen condensation[2], the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (DFMP-CN) has emerged as a highly atom-economical and cost-effective alternative.

The carbonitrile intermediate circumvents the use of expensive ethyl difluoroacetate[3], offering a streamlined path to the final 4-carboxylic acid (DFPA) via basic hydrolysis, or serving as a versatile branching point for reduction into primary amines. This guide objectively compares the synthetic routes to DFMP-CN, providing mechanistic insights, validated protocols, and scalability metrics for drug development professionals.

Mechanistic Rationale: Why Target the Nitrile?

The choice between synthesizing a pyrazole-4-carboxylate versus a pyrazole-4-carbonitrile is fundamentally a question of regioselectivity and raw material economics.

In the classical ester route, the condensation of ethyl difluoroacetoacetate with triethyl orthoformate yields an enone intermediate. When methylhydrazine is introduced, the regioselectivity (formation of the desired 1,3-isomer over the undesired 1,5-isomer) is often imperfect, requiring extensive purification[2].

The Nitrile Advantage: By replacing the ester group (–COOEt) with a cyano group (–CN), the electronic landscape of the cyclization precursor is fundamentally altered. The linear, strongly electron-withdrawing cyano group in 2-((dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile drastically increases the electrophilicity of the adjacent enamine carbon. During cyclization, the more nucleophilic NH2​ terminus of methylhydrazine preferentially attacks this enamine carbon. The subsequent intramolecular cyclization of the secondary NHCH3​ onto the difluoroacetyl carbonyl locks the pyrazole ring into the desired 1-methyl-3-(difluoromethyl) configuration, nearly eliminating the 1,5-isomer side product[3].

Comparative Analysis of Synthetic Routes

To synthesize DFMP-CN, three primary pathways are utilized depending on the scale, available starting materials, and desired throughput.

Route A: De Novo Synthesis via Acrylonitrile Condensation (Industrial Standard)

This route builds the pyrazole ring from acyclic precursors. It utilizes cheap sodium cyanoacetate and an iminium salt to form N,N-dimethylaminoacrylonitrile, followed by acylation with difluoroacetyl chloride and cyclization with methylhydrazine[3].

  • Advantage: Lowest raw material cost; avoids transition metals; exceptional regioselectivity.

  • Limitation: Requires handling of highly reactive difluoroacetyl chloride.

Route B: Late-Stage Cyanation via Transition-Metal Catalysis

This route utilizes a pre-formed pyrazole core, such as 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, and introduces the nitrile group via palladium- or copper-catalyzed cross-coupling with Zn(CN)2​ or CuCN [4].

  • Advantage: Useful for late-stage functionalization or SAR library generation.

  • Limitation: Poor atom economy (loss of heavy bromine atom); requires expensive Pd catalysts and toxic cyanide salts.

Route C: Dehydration of Pre-formed Carboxamides

Starting from the commercially available 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)[1], the acid is converted to an amide and subsequently dehydrated using POCl3​ or SOCl2​ [5].

  • Advantage: Operationally simple for small-scale laboratory synthesis.

  • Limitation: Redundant oxidation state changes; not viable for ab initio bulk manufacturing.

Quantitative Route Comparison
MetricRoute A: Acrylonitrile CondensationRoute B: Late-Stage CyanationRoute C: Amide Dehydration
Primary Reagents Sodium cyanoacetate, Difluoroacetyl chloride4-Bromo-pyrazole, Zn(CN)2​ , Pd-catalystDFPA, NH3​ , POCl3​
Atom Economy High (Water/HCl byproducts)Low (Loss of Br, ligand waste)Moderate
Regioselectivity Excellent (>95:5 for 1,3-isomer)N/A (Pre-formed ring)N/A (Pre-formed ring)
Cost Profile Low (Commodity chemicals)High (Precious metals)Moderate
Industrial Viability High (Scalable to multi-ton)Low (Catalyst removal issues)Low (Step-heavy)

Experimental Workflow & Self-Validating Protocols

The following protocol details Route A , recognized as the most efficient pathway for scalable DFMP-CN synthesis[3].

Step 1: Synthesis of N,N-Dimethylaminoacrylonitrile
  • Procedure: Charge a 100 mL four-neck flask with 4.9 g (46 mmol) sodium cyanoacetate and 40 mL ethanol. Maintain the temperature at 30°C and dropwise add 27 g (113 mmol) of N-(chloromethylene)-N-methylmethanaminium chloride (Vilsmeier-type imine salt) over 2 hours. Incubate the reaction for 8 hours. Quench with 50 mL of 5% aqueous NaOH, stir for 5 minutes, and extract the aqueous layer with toluene. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the product (approx. 97% yield)[3].

  • Causality & Validation: The extraction with toluene is not merely for phase separation; toluene specifically excludes highly polar, water-soluble unreacted imide salts. This creates a self-purifying system that prevents downstream polymerization during the subsequent acylation step. Purity is validated via GC (target >95%) before proceeding[3].

Step 2: Acylation to 2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile
  • Procedure: Dissolve the intermediate from Step 1 in anhydrous dichloromethane (DCM) and cool to 0-5°C. Add 1.2 equivalents of triethylamine. Slowly bubble/add difluoroacetyl chloride (1.05 eq) while maintaining the temperature below 10°C to control the exothermic acylation. Stir at room temperature for 2 hours.

  • Causality & Validation: Triethylamine acts as an HCl scavenger, driving the equilibrium forward and preventing the acidic degradation of the enamine. The reaction is self-validating via TLC (disappearance of the highly UV-active starting material).

Step 3: Regioselective Pyrazole Cyclization
  • Procedure: Cool the crude mixture from Step 2 to -20°C. Add an aqueous solution of methylhydrazine (40% w/w) dropwise, strictly maintaining the internal temperature below 0°C. Once addition is complete, gradually warm the reactor to 50°C to drive the dehydration and ring closure. Separate the organic layer, wash with brine, and crystallize the crude DFMP-CN from a methanol/water mixture.

  • Causality & Validation: The strict thermal control (-20°C) during methylhydrazine addition suppresses the kinetic formation of the 1,5-isomer. The subsequent heating step provides the thermodynamic energy required for the final dehydration, locking the pyrazole core. Successful cyclization is validated by the precipitation of the product upon cooling the methanolic solution, yielding a highly pure solid[3].

Visualizing the Synthetic Pathways

RouteComparison Cyanoacetate Sodium Cyanoacetate + Imide Salt Acrylonitrile N,N-Dimethylamino- acrylonitrile Cyanoacetate->Acrylonitrile Condensation Acylation Acylation with Difluoroacetyl Chloride Acrylonitrile->Acylation Intermediate 4,4-Difluoro-3-oxo- butanenitrile derivative Acylation->Intermediate Cyclization Cyclization with Methylhydrazine Intermediate->Cyclization Target 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonitrile Cyclization->Target Regioselective Ring Closure BromoPyrazole 4-Bromo-3-(difluoromethyl)- 1-methyl-1H-pyrazole Cyanation Pd-Catalyzed Cyanation (Zn(CN)2) BromoPyrazole->Cyanation Cyanation->Target Cross-Coupling Amide DFPA Carboxamide Dehydration Dehydration (POCl3 / SOCl2) Amide->Dehydration Dehydration->Target -H2O

Fig 1: Comparative synthetic workflows for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile.

References

  • Patent CN104447585A - Preparation method of 3-difluoromethyl-1-methyl-1H-pyrazolyl-4-carboxylic acid. PatSnap / Google Patents.

  • US Patent 9,139,507 B2 - Process for the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate and its analogs. USPTO.

  • Wikipedia - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • MDPI Molecules - Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.

  • Patent CN111303035A - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Cross-coupling routes). Google Patents.

Sources

Validation

Validating the Conversion Efficiency of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile to its Acid Form: A Methodological Comparison Guide

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Protocol Guide Executive Summary 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMP-COOH, also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMP-COOH, also known as DFPA) is a highly sought-after building block in the agrochemical and pharmaceutical industries, serving as the core scaffold for numerous succinate dehydrogenase inhibitor (SDHI) fungicides like bixafen and fluxapyroxad[1]. While conventional industrial routes often rely on the hydrolysis of pyrazole esters[2], the direct hydrolysis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (DFMP-CN) presents a compelling, atom-economic alternative.

As a Senior Application Scientist, I have structured this guide to critically evaluate and compare the two primary methodologies for this conversion: Alkaline Hydrolysis and Acidic Hydrolysis . By examining the mechanistic causality behind these reactions, this guide provides self-validating protocols to ensure high conversion efficiency, product purity, and scalable success.

Mechanistic Causality & Reaction Dynamics

The conversion of a nitrile to a carboxylic acid fundamentally proceeds via an intermediate amide. In the context of the DFMP scaffold, the chemical microenvironment is heavily dictated by the 3-difluoromethyl ( CF2​H ) and 1-methyl groups.

The Electronic Influence: The CF2​H group is strongly electron-withdrawing[2]. This inductive effect propagates through the pyrazole ring, increasing the electrophilicity of the nitrile carbon and making it highly susceptible to nucleophilic attack. However, this same electronic depletion renders the pyrazole core sensitive to extreme conditions, where side reactions such as defluorination or ring degradation can occur. Therefore, selecting the optimal hydrolysis environment requires balancing the thermodynamic driving force with strict kinetic control.

ReactionPathway Nitrile DFMP-CN (Nitrile) Amide DFMP-Amide (Intermediate) Nitrile->Amide Hydrolysis (Rate Limiting) Acid DFMP-COOH (Carboxylic Acid) Amide->Acid Hydrolysis (Fast in Base)

Mechanistic pathway of DFMP-CN hydrolysis to DFMP-COOH via an amide intermediate.

Methodological Comparison: Alkaline vs. Acidic Hydrolysis

To validate conversion efficiency, we must compare the two standard approaches.

Method A: Alkaline Hydrolysis (Base-Catalyzed)

This method utilizes hydroxide ions ( OH− ) as strong nucleophiles. The reaction is driven to absolute completion by the irreversible formation of a stable carboxylate salt, which is subsequently acidified to precipitate the free acid[3].

  • Causality: The use of an aqueous-organic co-solvent system (e.g., Ethanol/Water) is critical. The organic solvent ensures the dissolution of the hydrophobic DFMP-CN, while the aqueous phase delivers the hydroxide nucleophile. The irreversible deprotonation of the resulting acid prevents the reaction from stalling at the amide intermediate.

Method B: Acidic Hydrolysis (Acid-Catalyzed)

Acidic hydrolysis relies on the protonation of the nitrile nitrogen, which drastically amplifies the electrophilicity of the nitrile carbon, allowing a weak nucleophile (water) to attack.

  • Causality: Concentrated sulfuric acid ( H2​SO4​ ) acts as both the catalyst and the hydrating agent. While effective, the lack of an irreversible salt-formation step means the reaction can stall at the amide stage if the water concentration is not meticulously managed. Furthermore, the highly acidic environment poses a higher risk of charring or degrading the CF2​H group at elevated temperatures.

Quantitative Performance Data
ParameterMethod A: Alkaline HydrolysisMethod B: Acidic Hydrolysis
Reagents NaOH, EtOH, H2​O , HCl70% H2​SO4​ , H2​O , Ice
Reaction Temp 80–85°C (Reflux)90°C
Reaction Time 4–6 hours8–10 hours
Conversion Efficiency > 99%~ 95% (Amide stalling possible)
Isolated Yield 92–95%85–88%
Purity (HPLC) > 99.5%~ 98.0%
Scalability Excellent (Standard reactors)Moderate (Requires glass-lined reactors)

Experimental Protocols: Self-Validating Systems

A robust protocol must be a self-validating system. The following methodologies incorporate specific In-Process Controls (IPCs) to ensure causality-driven success[3].

Protocol 1: Alkaline Hydrolysis Workflow (Recommended)
  • Initiation: Suspend 1.0 equivalent of DFMP-CN in a 1:1 mixture of Ethanol/Water (10 volumes total).

  • Catalysis: Slowly add 2.5 equivalents of NaOH pellets.

    • Self-Validation: Monitor the dissolution exotherm. The internal temperature must not exceed 40°C during addition to prevent premature, incomplete amide formation.

  • Propagation: Heat the mixture to a gentle reflux (80–85°C) for 4–6 hours.

  • In-Process Control (IPC): Sample the reaction mixture, quench with dilute HCl, and analyze via HPLC.

    • Self-Validation: Proceed to isolation only when the combined peak area of the starting nitrile and intermediate amide is < 1.0%.

  • Isolation: Concentrate the mixture under reduced pressure to remove the ethanol. Cool the remaining aqueous residue to 0–5°C.

  • Acidification: Slowly add 6M HCl until the pH reaches 2.0–2.5.

    • Causality: The pKa of DFMP-COOH is approximately 3.5. Dropping the pH below 2.5 ensures complete protonation, driving the product out of solution as a crystalline solid.

  • Purification: Filter the white precipitate, wash with cold water to remove inorganic salts, and dry under vacuum at 50°C.

Protocol 2: Acidic Hydrolysis Workflow
  • Initiation: Charge 5 volumes of 70% H2​SO4​ into a glass-lined reactor and cool to 0°C.

  • Addition: Slowly add 1.0 equivalent of DFMP-CN portion-wise.

    • Causality: Protonation is highly exothermic. Maintaining the temperature below 10°C during addition prevents localized charring of the pyrazole core.

  • Propagation: Gradually warm the reactor to 90°C and stir for 8 hours.

  • In-Process Control (IPC): Analyze via HPLC.

    • Self-Validation: If the amide intermediate exceeds 5%, the system lacks sufficient nucleophilic water. Add 0.5 volumes of H2​O and continue heating for 2 hours.

  • Isolation: Cool to room temperature and pour the mixture over crushed ice (10 volumes) to precipitate the product.

  • Purification: Filter, wash thoroughly with cold water until the filtrate is pH neutral, and dry under vacuum.

ExperimentalWorkflow Start Start: DFMP-CN Base Method A: NaOH / EtOH / H2O 80-85°C, 4-6h Start->Base Acid Method B: 70% H2SO4 90°C, 8-10h Start->Acid IPC1 IPC: HPLC Check (Nitrile/Amide < 1%) Base->IPC1 IPC2 IPC: HPLC Check (Amide < 5%) Acid->IPC2 Workup1 Concentrate & Acidify (pH 2.0-2.5) IPC1->Workup1 Pass Workup2 Quench on Ice (Precipitation) IPC2->Workup2 Pass Product Isolate DFMP-COOH (Filtration & Drying) Workup1->Product Workup2->Product

Comparative experimental workflow for alkaline and acidic hydrolysis of DFMP-CN.

Conclusion

When validating the conversion efficiency of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile to its acid form, Alkaline Hydrolysis (Method A) is objectively superior. The thermodynamic sink provided by the irreversible formation of the carboxylate salt effectively bypasses the amide stalling frequently observed in acidic conditions. This results in higher isolated yields (>92%), superior purity profiles (>99.5%), and a fundamentally safer, more scalable process for drug development and agrochemical manufacturing[3].

References

  • Wikipedia Contributors. "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Google Patents. "Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." CN111362874B.

Sources

Comparative

Spectroscopic Differentiation of N-Methyl Pyrazole Regioisomers: A Guide to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile and its 5-Isomer

Executive Summary & The Regiochemistry Challenge The incorporation of the difluoromethyl (-CHF₂) group into heterocyclic scaffolds is a cornerstone of modern agrochemical and pharmaceutical design. Specifically, 3-(diflu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regiochemistry Challenge

The incorporation of the difluoromethyl (-CHF₂) group into heterocyclic scaffolds is a cornerstone of modern agrochemical and pharmaceutical design. Specifically, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a critical building block for synthesizing Succinate Dehydrogenase Inhibitor (SDHI) fungicides[1].

However, the synthesis of this intermediate via the N-alkylation of the tautomeric 3-(difluoromethyl)-1H-pyrazole-4-carbonitrile invariably yields a mixture of two regioisomers: the desired 3-(difluoromethyl)-1-methyl isomer and the sterically hindered 5-(difluoromethyl)-1-methyl byproduct. Because these isomers possess identical molecular weights and highly similar polarities, differentiating them via standard 1D ¹H NMR or LC-MS is an analytical bottleneck[2][3].

This guide provides a definitive, self-validating spectroscopic workflow to objectively distinguish these regioisomers using multinuclear (¹H, ¹³C, ¹⁹F) and 2D NMR techniques.

G A 3-(difluoromethyl)-1H-pyrazole -4-carbonitrile (Tautomeric) B Base / MeI (Deprotonation & Alkylation) A->B C 3-(difluoromethyl)-1-methyl -1H-pyrazole-4-carbonitrile (Target Isomer) B->C Alkylation at N1 D 5-(difluoromethyl)-1-methyl -1H-pyrazole-4-carbonitrile (Regioisomer Byproduct) B->D Alkylation at N2

Reaction pathway illustrating the formation of N-methyl pyrazole regioisomers during alkylation.

Spectroscopic Comparison: Quantitative Data

While 1D NMR cannot definitively assign the regiochemistry without spatial context, careful analysis of the chemical shifts reveals diagnostic trends driven by steric compression and anisotropic effects[4].

Table 1: Representative NMR Chemical Shifts (CDCl₃, 400 MHz)
Nucleus / Position3-(difluoromethyl)-1-methyl isomer5-(difluoromethyl)-1-methyl isomerCausality & Diagnostic Value
¹H (N-CH₃) ~3.95 ppm (s)~4.08 ppm (s)The 5-isomer methyl is shifted downfield due to severe steric compression and localized descreening from the adjacent -CHF₂ group.
¹H (Ar-H) ~7.95 ppm (s) [C5-H]~7.82 ppm (s) [C3-H]C5-H is adjacent to the electron-donating N-CH₃, whereas C3-H is adjacent to the bare N2 lone pair.
¹H (-CHF₂) ~6.75 ppm (t, J = 54 Hz)~6.85 ppm (t, J = 53 Hz)Minor shift differences; primarily used to confirm the structural integrity of the fluorinated moiety.
¹⁹F (-CHF₂) ~ -112.5 ppm (d, J = 54 Hz)~ -110.0 ppm (d, J = 53 Hz)Steric crowding in the 5-isomer restricts C-C bond rotation and forces the fluorines into the deshielding cone of the pyrazole ring[4].
¹³C (N-CH₃) ~39.5 ppm~37.2 ppmThe γ-gauche effect from the adjacent -CHF₂ group in the 5-isomer causes an upfield ¹³C shift.

Definitive Assignment via 2D NMR Workflows

To achieve absolute structural certainty, researchers must rely on spatial (NOESY) and long-range scalar (HMBC) correlations. The following protocols are designed as self-validating systems to prevent false-positive assignments[3].

Protocol A: 1D/2D NOESY NMR for Spatial Validation

Objective: Determine the spatial proximity of the N-CH₃ group to the rest of the molecule.

  • Sample Preparation: Dissolve 15-20 mg of the highly purified regioisomer in 0.6 mL of CDCl₃.

    • Causality: A non-polar, aprotic solvent is strictly required to minimize solvent-solute dipole interactions that could perturb delicate Nuclear Overhauser Effects (NOE).

  • Baseline Validation (Self-Check): Acquire a standard 1D ¹H spectrum. Verify the presence of the -CHF₂ triplet (J ≈ 54 Hz). If this signal is absent or heavily distorted, halt the protocol; the molecule has likely degraded (e.g., via hydrolysis) during the alkylation workup.

  • NOESY Acquisition: Execute a 2D NOESY sequence with a mixing time (τm) of 400–500 ms.

    • Causality: Pyrazoles are low-molecular-weight compounds tumbling rapidly in solution. A longer mixing time allows sufficient NOE buildup between the N-CH₃ protons and adjacent spatial protons without entering the spin-diffusion regime.

  • Data Interpretation:

    • Target Isomer (3-CHF₂): Look for a strong, definitive cross-peak between the N-CH₃ singlet (~3.95 ppm) and the aromatic C5-H singlet (~7.95 ppm).

    • Byproduct Isomer (5-CHF₂): The N-CH₃ will show no correlation to the aromatic proton. Instead, a weak NOE (or a strong ¹⁹F-¹H HOESY correlation) will be observed between the N-CH₃ and the -CHF₂ proton.

Protocol B: ¹H-¹³C HMBC for Carbon Backbone Mapping

Objective: Map the 3-bond carbon-proton couplings to definitively place the N-CH₃ group.

  • Parameter Optimization: Set the long-range coupling constant delay (JCH) to 8 Hz.

    • Causality: In heterocyclic aromatic systems like pyrazoles, 3-bond carbon-proton couplings (³JCH) are typically around 7-9 Hz. Setting the delay to 8 Hz maximizes the cross-peak intensity for the critical N-CH₃ to C5 correlation.

  • Artifact Suppression (Self-Check): Prior to HMBC analysis, acquire an HSQC spectrum. Cross-reference the HMBC data against the HSQC to ensure no ¹JCH artifacts (direct C-H bonds) are mistakenly interpreted as long-range ³JCH couplings.

  • Data Interpretation:

    • Target Isomer (3-CHF₂): The N-CH₃ protons correlate via 3 bonds to the C5 carbon. In the ¹³C spectrum, this C5 carbon is a standard singlet and correlates strongly with the C5-H proton.

    • Byproduct Isomer (5-CHF₂): The N-CH₃ protons correlate via 3 bonds to the C5 carbon. Crucially, this C5 carbon will appear as a triplet in the ¹³C dimension (JCF ≈ 25-30 Hz for 2-bond coupling, or ~250 Hz for 1-bond if looking at the CF2 carbon directly), definitively proving the N-CH₃ is adjacent to the fluorinated carbon[2].

G Start Purified Regioisomer NOESY 2D NOESY (Spatial Correlation) Start->NOESY HMBC 1H-13C HMBC (Scalar Correlation) Start->HMBC NOE_3 Strong NOE between N-CH3 and Ar-H NOESY->NOE_3 NOE_5 NO NOE to Ar-H (NOE to CHF2) NOESY->NOE_5 HMBC_3 N-CH3 couples to C5 (C5 is a singlet) HMBC->HMBC_3 HMBC_5 N-CH3 couples to C5 (C5 split by Fluorine) HMBC->HMBC_5 Iso3 3-(difluoromethyl)- 1-methyl isomer NOE_3->Iso3 Iso5 5-(difluoromethyl)- 1-methyl isomer NOE_5->Iso5 HMBC_3->Iso3 HMBC_5->Iso5

Logical decision tree for assigning pyrazole regiochemistry using 2D NMR techniques.

Conclusion

Differentiating 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile from its 5-isomer requires moving beyond simple 1D ¹H NMR. By leveraging the steric compression effects visible in ¹⁹F NMR and utilizing the self-validating spatial (NOESY) and scalar (HMBC) protocols outlined above, researchers can rapidly and objectively confirm the regiochemical outcome of their pyrazole syntheses. This rigorous analytical approach ensures the integrity of downstream drug development and agrochemical formulation.

Sources

Validation

Benchmarking Commercial vs. Lab-Synthesized 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile: A Comprehensive Guide

Executive Summary & Mechanistic Context 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1049772-84-0)[1] is a critical advanced intermediate in modern agrochemical and pharmaceutical synthesis. It serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1049772-84-0)[1] is a critical advanced intermediate in modern agrochemical and pharmaceutical synthesis. It serves as the direct precursor to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA)[2], the core pharmacophore for a major class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

For drug development professionals and formulation scientists, the decision to source this nitrile commercially versus synthesizing it in-house hinges on one primary critical quality attribute: regiomeric purity .

During the cyclization of difluoroacetyl-substituted enaminonitriles with methylhydrazine, two regioisomers can form: the desired 3-(difluoromethyl) isomer and the undesired 5-(difluoromethyl) isomer[3]. Because these isomers share nearly identical physical properties, separating them via downstream crystallization is highly inefficient. Therefore, benchmarking the source of this intermediate requires rigorous analytical validation of the isomer ratio.

Synthesis A Difluoroacetyl Enaminonitrile (Electrophile) C 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonitrile (Target: 3-Isomer) A->C Kinetic Control (-10°C) High Regioselectivity D 5-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonitrile (Impurity: 5-Isomer) A->D Thermodynamic Control (Higher Temp) B Methylhydrazine (Nucleophile) B->C B->D

Fig 1. Regioselective cyclization workflow for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile.

Self-Validating Experimental Protocols

To objectively benchmark commercial samples, an optimized in-house synthesis must first be established as a baseline. The following protocols integrate causality-driven steps and self-validating analytical techniques.

Protocol 1: Optimized In-House Synthesis (Kinetic Control)

Objective: Synthesize the target nitrile with a >99:1 regioselectivity ratio. Causality Principle: The regioselectivity is dictated by the temperature of the cyclization step. Lower temperatures kinetically favor the attack of the more nucleophilic terminal −NH2​ of methylhydrazine on the highly electrophilic difluoroacetyl carbonyl, suppressing the thermodynamic pathway that yields the 5-isomer[3].

  • Preparation: Dissolve 1.0 eq of 2-((dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile in anhydrous ethanol (10 mL/g).

  • Thermal Control: Cool the reactor to exactly -10°C using a cryostat. Do not allow the temperature to exceed -5°C during addition.

  • Addition: Add 1.05 eq of methylhydrazine dropwise over 2 hours.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours to ensure complete cyclization.

  • Workup: Quench with cold water, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation ( 19F -qNMR): Standard HPLC UV detection often fails to accurately quantify the 5-isomer due to overlapping retention times and similar extinction coefficients. Instead, dissolve a crude aliquot in CDCl3​ and spike with a known mass of α,α,α -trifluorotoluene as an internal standard. The CF2​H fluorine signals for the 3-isomer and 5-isomer appear at distinct chemical shifts, allowing absolute, self-validating quantification of the regiomeric ratio.

Protocol 2: Analytical Benchmarking of Commercial Samples

Objective: Evaluate purity and residual reactive species in commercial batches.

  • HPLC Conditions: Use a C18 Reverse Phase column. Mobile phase: Water / Acetonitrile gradient. Causality: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. TFA suppresses the ionization of any residual acidic impurities (like unreacted starting materials or hydrolyzed byproducts), ensuring sharp, symmetrical peak shapes for accurate integration.

  • Hydrazine Detection: Screen for residual methylhydrazine using GC-MS, as trace hydrazine acts as a severe catalyst poison in downstream palladium-catalyzed cross-coupling steps.

Comparative Data Analysis

The following table summarizes the benchmarking data comparing two tiers of commercial suppliers against the optimized in-house synthesized batch.

Quality MetricCommercial Supplier A (Bulk Grade)Commercial Supplier B (High Purity)Lab-Synthesized (Optimized Protocol)
Overall Purity (HPLC-UV) 95.5%98.5%>99.0%
3-Isomer : 5-Isomer Ratio ( 19F -qNMR) 92:898:299.5:0.5
Residual Methylhydrazine <50 ppm<10 ppmUndetectable
Downstream Hydrolysis Yield (to DFMPA) 81.0%89.5%92.0%
Cost per 100g (Est. USD) $120.00$350.00$180.00 (Reagent cost)

Analysis: While Bulk Supplier A offers a lower upfront cost, the 8% presence of the 5-isomer drastically reduces the downstream hydrolysis yield, as the 5-isomer must be purged during the crystallization of the resulting carboxylic acid. Lab-synthesized material provides the highest regioselectivity, though Supplier B is a viable alternative for teams lacking flow-chemistry or cryogenic reactor capabilities.

Downstream Application: The SDHI Mechanism

The ultimate value of highly pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile lies in its downstream biological applications. Once hydrolyzed to DFMPA[2], the carboxylic acid is coupled with specific complex amines (such as indanyl amines) to yield potent SDHI fungicides like inpyrfluxam [4], fluindapyr [5], and benzovindiflupyr [6].

These molecules exhibit profound fungicidal activity by targeting the fungal mitochondrial respiratory chain. Specifically, they bind to the ubiquinone-binding site of Complex II (Succinate Dehydrogenase), blocking electron transport, halting ATP production, and ultimately causing fungal cell death[6]. Any 5-isomer impurity carried through to the final API significantly dilutes the binding affinity at this receptor site.

SDHI_Pathway A 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonitrile B Alkaline Hydrolysis A->B C DFMPA (Carboxylic Acid) B->C D Amine Coupling (e.g., Indanyl amine) C->D E SDHI Fungicide (e.g., Inpyrfluxam, Benzovindiflupyr) D->E F Fungal Mitochondria Complex II (Succinate Dehydrogenase) E->F Binds to G Block Ubiquinone Binding Site F->G H Inhibition of Fungal Respiration & ATP Depletion G->H

Fig 2. Downstream conversion of the nitrile intermediate into SDHI fungicides and their mechanism of action.

References

  • [3] Organic Process Research & Development (ACS Publications). An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP)—A Key Building Block for a Novel Fungicide Family. Available at: [Link]

  • [6] Food and Agriculture Organization of the United Nations (FAO). BENZOVINDIFLUPYR (261) First draft. Available at: [Link]

  • [5] Google Patents. US20210195899A1 - Emulsifiable concentrate formulations of SDHI fungicides. Available at:

  • [4] Journal of Agricultural and Food Chemistry (ACS Publications). Photodegradation of an Anilide Fungicide Inpyrfluxam in Water and Nitrate Aqueous Solution. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile. As researchers and drug development professionals, our responsibil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.

Part 1: Core Hazard Assessment and Chemical Profile

  • Pyrazole Core: Pyrazole and its derivatives are a well-studied class of heterocyclic compounds.[1][2] While the core itself is relatively stable, it is bioactive, and many derivatives exhibit varying levels of toxicity.[1]

  • Difluoromethyl (-CHF₂) Group: Fluorinated organic compounds present unique hazards. Upon combustion or thermal decomposition, they can release highly toxic and corrosive hydrogen fluoride (HF) gas.[3] This is a critical consideration for disposal.

  • Carbonitrile (-C≡N) Group: Organic nitriles are known for their potential toxicity. They can be harmful if swallowed, absorbed through the skin, or inhaled.[4] Metabolism of some nitriles can release cyanide, a potent toxin. Furthermore, combustion will produce toxic nitrogen oxides (NOx).

Based on this analysis, we must treat this compound with a high degree of caution.

Table 1: Anticipated Hazard Profile

Hazard Category Anticipated Classification & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic or Harmful) . Based on the toxicity profiles of related organic nitriles and bioactive heterocyclic compounds.[4]
Skin Corrosion/Irritation Category 2 (Irritant) . Assumed based on data for analogous fluorinated and pyrazole-containing compounds.[5][6]
Serious Eye Damage/Irritation Category 2 (Irritant) . Common for many powdered organic chemicals.[6]
Specific Target Organ Toxicity Possible . Pyrazoles can cause organ damage with repeated exposure.

| Environmental Hazards | Harmful to aquatic life . Discharge into the environment or sewer systems must be strictly avoided.[7] |

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the anticipated hazards, a stringent PPE policy is mandatory. The goal is to eliminate all routes of exposure.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Chemical-resistant nitrile gloves (inspected before use). Consider double-gloving for handling larger quantities or for extended periods.[8] Protects against dermal absorption, a primary exposure route for nitriles.[4]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[9][10] Prevents contact of the powdered solid or solutions with eyes.
Skin and Body Flame-resistant lab coat, fully buttoned, with full-length pants and closed-toe shoes.[9] Protects skin from accidental spills and contact.

| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood.[8][11] | Prevents inhalation of fine particles. |

Part 3: Step-by-Step Disposal and Decontamination Workflow

The guiding principle for the disposal of this compound is that it must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7]

Step 1: Waste Segregation and Collection
  • Designate a Waste Stream: Establish a dedicated, properly labeled hazardous waste container for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile and materials contaminated with it. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene), be in good condition, and have a secure, tight-fitting lid.[9]

  • Labeling is Critical: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile". Include the approximate concentration and quantity.

  • Avoid Incompatibilities: Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unknown and potentially vigorous reactions.[8]

  • Log All Additions: Maintain a log sheet attached to the container to record every addition of waste, including the quantity and date.

Step 2: The Primary Disposal Pathway

The recommended and most environmentally sound disposal method is incineration by a licensed hazardous waste disposal facility.

  • Causality: High-temperature incineration is essential for several reasons. First, it ensures the complete thermal destruction of the heterocyclic pyrazole ring and the toxic nitrile functional group.[7] Second, and most importantly, a licensed facility will have the required flue gas scrubbing technology. This is non-negotiable due to the difluoromethyl group. The scrubbers are designed to neutralize and capture the acidic and highly corrosive hydrogen fluoride (HF) and nitrogen oxides (NOx) that will be generated during combustion, preventing their release into the atmosphere.[7]

Step 3: Managing Spills and Contaminated Materials

Accidental spills must be managed promptly and safely.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated (within a fume hood if possible). Evacuate non-essential personnel.[10]

  • Contain the Spill: For solid spills, carefully sweep up the material without creating dust.[11] For liquid spills (if dissolved in a solvent), use an inert absorbent material like vermiculite or sand to contain the spill.[8]

  • Collect and Dispose: Place all contaminated absorbent material, used PPE, and cleaning materials into the designated hazardous waste container.[9] Do not attempt to decontaminate and reuse absorbent materials.

Step 4: Decontamination of Empty Containers

Empty containers that held the pure compound are not truly empty and must be decontaminated before recycling or disposal.

  • Triple Rinse Procedure:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate is considered acutely hazardous waste. It must be collected and added to your designated hazardous waste container for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile.

    • Subsequent rinsates should also be collected and disposed of as hazardous waste.

  • Container Puncturing: After triple rinsing, the container should be punctured or otherwise rendered unusable for other purposes to prevent accidental reuse.[7] It can then be disposed of according to your institution's guidelines for decontaminated lab waste.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for handling waste generated from work with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile.

G cluster_assessment Initial Assessment cluster_spill Spill Response cluster_routine Routine Disposal start Waste Generated (Solid, Solution, or Contaminated Material) spill Accidental Spill? start->spill contain Contain with Inert Absorbent spill->contain Yes waste_type Waste Type? spill->waste_type No (Routine) collect_spill Collect into Hazardous Waste Container contain->collect_spill decon_area Decontaminate Spill Area collect_spill->decon_area end_point Securely Sealed & Labeled Hazardous Waste Container decon_area->end_point solid_waste Collect Solid/Powder Waste waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (e.g., reaction mixtures) waste_type->liquid_waste Liquid consumable_waste Collect Contaminated Consumables (gloves, wipes, pipette tips) waste_type->consumable_waste Consumables container_decon Triple-Rinse Empty Containers waste_type->container_decon Empty Container solid_waste->end_point liquid_waste->end_point consumable_waste->end_point collect_rinsate Collect Rinsate as Hazardous Waste container_decon->collect_rinsate collect_rinsate->end_point final_disposal Transfer to Licensed Hazardous Waste Incineration Facility end_point->final_disposal

Caption: Disposal decision workflow for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile.

Part 4: Regulatory Compliance and Final Word

This guide provides a framework based on established chemical safety principles. However, it is imperative to remember that hazardous waste regulations vary by country, state, and municipality. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure full compliance with local and federal regulations.[12] Your EHS office is your primary resource for waste pickup schedules, container provisioning, and regulatory guidance.

By adhering to these procedures, you not only ensure your personal safety but also contribute to the protection of our shared environment, upholding the highest standards of scientific integrity and responsibility.

References

  • Time in Singapore. Google Search. Accessed March 17, 2026.
  • MSDS of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Capot Chemical. Accessed March 17, 2026. [Link]

  • (PDF) Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. ResearchGate. Accessed March 17, 2026. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Accessed March 17, 2026. [Link]

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. Accessed March 17, 2026. [Link]

  • Operating procedure - Decontamination of sampling equipment. EPA. Accessed March 17, 2026. [Link]

  • Nitrile Gloves Are a Potential Source of Nitrate + Nitrite (NOx) Contamination in Water Quality Samples. USGS Publications Warehouse. Accessed March 17, 2026. [Link]

  • Waste-derived nano-Al₂O₃-loaded pyranopyrazole composite for high-capacity cadmium and methylene blue removal with mechanistic and DFT validation. PMC. Accessed March 17, 2026. [Link]

  • [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol. NextSDS. Accessed March 17, 2026. [Link]

  • A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. ACS Publications. Accessed March 17, 2026. [Link]

  • Proposed mechanism for the formation of pyrazole-4-carbonitrile... ResearchGate. Accessed March 17, 2026. [Link]

  • Fluorine. Rutgers University. Accessed March 17, 2026. [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. PMC. Accessed March 17, 2026. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Accessed March 17, 2026. [Link]

  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. Accessed March 17, 2026. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Accessed March 17, 2026. [Link]

  • Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. PMC. Accessed March 17, 2026. [Link]

  • Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. Chula Digital Collections. Accessed March 17, 2026. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Accessed March 17, 2026. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Accessed March 17, 2026. [Link]

Sources

Handling

Personal protective equipment for handling 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Advanced Protocol & Personal Protective Equipment Guide for Handling 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile As a Senior Application Scientist, my objective is to provide you with a self-validating, mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol & Personal Protective Equipment Guide for Handling 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

As a Senior Application Scientist, my objective is to provide you with a self-validating, mechanistically grounded framework for managing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1049772-84-0). This molecule is a highly valuable intermediate in the synthesis of kinase inhibitors and advanced agrochemicals[1]. However, its unique structural motifs demand rigorous safety and logistical protocols to protect laboratory personnel and ensure experimental integrity.

Part 1: Chemical Profile & Causality of Hazards

To handle a chemical safely, one must understand why it is hazardous. The toxicity and handling risks of fluorinated pyrazole derivatives are primarily driven by their structural components[2]:

  • The Difluoromethyl Group (-CF₂H): The substitution of hydrogen for fluorine significantly increases the molecule's lipophilicity. This enhances the compound's ability to permeate lipid bilayers (such as human skin), making dermal exposure a critical vector for systemic toxicity[3].

  • The Carbonitrile Group (-C≡N): While covalently bound nitriles are generally stable, they carry a latent risk. Under extreme conditions—such as exposure to strong mineral acids or high-temperature incineration without proper scrubbing—the nitrile group can hydrolyze or degrade to release highly toxic hydrogen cyanide (HCN) gas[4].

  • Physical State: As a finely milled solid, it poses a severe inhalation hazard. The powder can easily become airborne, and fluorinated organics often exhibit static clinging, making them difficult to handle without specialized tools.

Table 1: Quantitative Physicochemical and Hazard Profile

Property / MetricValue / ClassificationOperational Implication
CAS Number 1049772-84-0Unique identifier for inventory and waste tracking.
Molecular Formula C₆H₅F₂N₃High nitrogen and fluorine content dictates halogenated waste streams.
Molecular Weight 157.12 g/mol Low molecular weight contributes to rapid solvation and membrane permeability.
Estimated LD₅₀ (Oral, Rat) 300 – 2000 mg/kgClassified as "Harmful if swallowed" (GHS Category 4)[2].
GHS Hazard Classifications H302, H312, H315, H319Requires robust dermal and ocular barriers during all handling phases[4].

Part 2: Advanced Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic, halogenated nitriles. The following matrix provides a self-validating PPE system designed to mitigate specific exposure routes.

  • Dermal Protection (Hands): Use double-layered Nitrile gloves (minimum 0.11 mm thickness per layer).

    • Causality: The lipophilic nature of the -CF₂H group allows it to permeate standard latex rapidly. Double-gloving ensures that if the outer layer is breached or contaminated by static-clinging powder, the inner layer provides a secondary barrier while you safely doff the outer glove.

  • Ocular Protection: Tight-fitting, indirect-vented chemical safety goggles .

    • Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust particles, which can dissolve in the tear film and cause severe ocular irritation (H319).

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If a spill occurs outside the hood, a NIOSH-approved P100 particulate respirator is mandatory.

    • Causality: The fine powder poses an acute inhalation risk (H332); P100 filters block 99.9% of airborne particulates.

  • Body Protection: A flame-retardant (FR) lab coat with knit cuffs (to prevent wrist exposure), fully buttoned, and closed-toe, non-porous footwear.

Part 3: Experimental Protocol: Safe Weighing and Dissolution Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's validation criteria are met.

  • Environmental Validation: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

    • Validation: Check the digital monitor or use a tissue strip to confirm inward directional airflow.

  • Static Mitigation: Wipe the exterior of the weighing vessel and the analytical balance draft shield with a static-dissipative cloth.

    • Causality: Fluorinated powders are highly susceptible to static charge, which can cause the powder to aerosolize or adhere to the spatula, leading to inaccurate mass measurements and widespread contamination.

  • Material Transfer: Use an anti-static, PTFE-coated micro-spatula to transfer the compound into a pre-tared, amber glass vial.

  • Solvation: Slowly introduce the required anhydrous solvent (e.g., DMSO or DMF) using a volumetric pipette.

    • Causality: Adding solvent to the powder (rather than dropping powder into a solvent) minimizes the risk of dry powder aerosolization.

  • Containment: Seal the vial immediately with a PTFE-lined septum cap.

    • Validation: Invert the vial gently to visually confirm there are no leaks and that the dissolution is proceeding uniformly without pressure buildup.

Workflow A 1. Environmental Validation Verify Fume Hood Face Velocity (>80 fpm) B 2. PPE Donning Double Nitrile Gloves, Goggles, FR Lab Coat A->B C 3. Static Mitigation Use Anti-Static Spatula & Dissipative Cloth B->C D 4. Solvation Slowly Add Anhydrous Solvent (e.g., DMSO) C->D E 5. Containment Seal in Amber Glass Vial with PTFE Septum D->E F 6. Decontamination Wipe Surfaces with 10% Bleach, then Ethanol E->F

Figure 1: Safe operational handling and dissolution workflow for fluorinated pyrazole carbonitriles.

Part 4: Emergency Response & Disposal Plans

Even with meticulous planning, operational failures can occur. The following protocols dictate immediate logistical responses to spills and waste management.

Spill Management Protocol If a spill of the solid powder occurs:

  • Isolate: Immediately evacuate personnel from the immediate vicinity and alert the Laboratory Safety Officer.

  • Upgrade PPE: Don a P100 respirator before re-entering the spill zone.

  • Containment (No Sweeping): Never dry-sweep the powder, as this generates a massive aerosol cloud. Instead, gently cover the powder with a damp, solvent-compatible absorbent pad.

  • Neutralization Caution: Strictly avoid using strong acids to clean the area.

    • Causality: Acidic conditions can trigger the hydrolysis of the carbonitrile group, potentially releasing lethal hydrogen cyanide (HCN) gas[4].

  • Decontamination: Wipe the area with a 10% sodium hypochlorite (bleach) solution, followed by ethanol, to degrade residual organics.

SpillResponse S Spill Detected (Solid Powder or Solution) E Evacuate & Isolate Secure Area & Alert Lab Personnel S->E P Upgrade PPE Don P100 Particulate Respirator E->P C Containment Cover with Damp Pad (Avoid Dry Sweeping) P->C N Neutralization Caution Strictly Avoid Acids (Prevent HCN Release) C->N D Disposal Seal in Halogenated Organic Waste Container N->D

Figure 2: Emergency spill response protocol emphasizing the avoidance of acidic neutralizers.

Waste Disposal Logistics All waste generated from handling this compound—including contaminated gloves, empty vials, and spill cleanup materials—must be strictly segregated from general lab waste.

  • Classification: Label as "Hazardous Chemical Waste: Halogenated/Nitrogenous Organics."

  • Destruction Method: The preferred method of disposal is high-temperature incineration (>1000°C) equipped with flue gas scrubbers.

    • Causality: Standard incineration temperatures may fail to fully break the strong C-F bonds, leading to the release of toxic hydrogen fluoride (HF) gas, while the nitrogen content can generate nitrogen oxides (NOx)[2].

References

  • Šubarić, D., et al. "Toxicity Evaluation of Fluorinated Pyrazole Derivatives as Potential Active Components in Plant Protection". University of Osijek (UNIOS). [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 227460, 3-amino-5-methyl-1H-pyrazole-4-carbonitrile". PubChem. [Link]

  • Jasril, J., et al. "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole". MDPI Molbank, 2021.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.